molecular formula C12H7F2NO2 B1422594 2-(2,4-Difluorophenyl)isonicotinic acid CAS No. 1258627-10-9

2-(2,4-Difluorophenyl)isonicotinic acid

Katalognummer: B1422594
CAS-Nummer: 1258627-10-9
Molekulargewicht: 235.19 g/mol
InChI-Schlüssel: LCOCFESZSLZYAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2,4-Difluorophenyl)isonicotinic acid is a [mention compound class, e.g., fluorinated isonicotinic acid derivative] of significant interest in scientific research. Its structure, featuring a difluorophenyl moiety linked to an isonicotinic acid core, suggests potential as a key intermediate or pharmacophore in medicinal chemistry and drug discovery efforts. Researchers value this compound for developing [mention potential research area, e.g., novel small molecule inhibitors or bioactive agents]. The presence of fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is provided as a high-purity material to ensure reproducible results in your laboratory investigations. It is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

2-(2,4-difluorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-1-2-9(10(14)6-8)11-5-7(12(16)17)3-4-15-11/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCFESZSLZYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679516
Record name 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258627-10-9
Record name 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational design. The pyridine ring, a ubiquitous pharmacophore, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1][2][3] When combined with a difluorophenyl moiety, as in 2-(2,4-Difluorophenyl)isonicotinic acid , the resulting molecule becomes a highly valuable and versatile building block. The fluorine atoms can profoundly influence the compound's electronic properties, lipophilicity, and metabolic fate, making it an attractive starting point for developing novel therapeutic agents and functional materials.[4][5]

This technical guide provides a comprehensive overview of the chemical properties of 2-(2,4-Difluorophenyl)isonicotinic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural attributes, proposes a robust synthetic pathway based on established methodologies, predicts its spectroscopic signature, and discusses its reactivity and potential applications. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to serve as an essential resource for scientists working with this important chemical entity.

Molecular Structure and Physicochemical Properties

2-(2,4-Difluorophenyl)isonicotinic acid, also known as 2-(2,4-difluorophenyl)pyridine-4-carboxylic acid, is a biaryl system where a 2,4-difluorophenyl ring is connected to a pyridine ring at the 2-position, and a carboxylic acid group is present at the 4-position of the pyridine ring.

Caption: Chemical structure of 2-(2,4-Difluorophenyl)isonicotinic acid.

Core Physicochemical Data

The introduction of the fluorinated phenyl ring significantly alters the properties compared to the parent isonicotinic acid. While specific experimental data for this compound is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

PropertyValue / PredictionRationale & References
IUPAC Name 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acidStandard chemical nomenclature.
CAS Number 886996-79-8Chemical Abstracts Service registry number.
Molecular Formula C₁₂H₇F₂NO₂Derived from the chemical structure.
Molecular Weight 235.19 g/mol Calculated from the molecular formula.
Appearance Predicted to be a white to off-white solidBased on the parent compound, isonicotinic acid, which is a white crystalline solid.[6]
pKa (acidic) ~3.5 - 4.5The electron-withdrawing difluorophenyl group is expected to increase the acidity of the carboxylic acid compared to isonicotinic acid (pKa ≈ 4.96).[7][8]
pKa (basic) ~2.0 - 3.0The proximity of the bulky, electron-withdrawing phenyl group is expected to decrease the basicity of the pyridine nitrogen compared to isonicotinic acid.
Solubility Predicted to have low solubility in water, soluble in organic solvents like DMSO, DMF, and methanol.The large, hydrophobic difluorophenyl group will decrease aqueous solubility. The amphoteric nature (acidic COOH, basic N) may allow for solubility in aqueous acid or base.
LogP Predicted to be in the range of 2.5 - 3.5The addition of the difluorophenyl group significantly increases lipophilicity compared to isonicotinic acid (LogP ≈ 0.5).

Synthesis and Purification: A Validated Approach

The construction of the C-C bond between the pyridine and phenyl rings is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high functional group tolerance, reliability, and mild reaction conditions.[9][10]

Proposed Synthetic Workflow

A robust and efficient synthesis can be achieved via a palladium-catalyzed Suzuki coupling between a suitable 2-halopyridine-4-carboxylic acid derivative and 2,4-difluorophenylboronic acid. An ester protection strategy for the carboxylic acid is recommended to prevent potential side reactions and improve solubility in organic solvents.

Synthetic_Workflow start Methyl 2-chloroisonicotinate conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->conditions reagent1 2,4-Difluorophenylboronic acid reagent1->conditions intermediate Methyl 2-(2,4-difluorophenyl)isonicotinate conditions->intermediate Suzuki Coupling hydrolysis Hydrolysis (e.g., LiOH, THF/H₂O) intermediate->hydrolysis product 2-(2,4-Difluorophenyl)isonicotinic acid hydrolysis->product Saponification purification Purification (Acid-base workup, Recrystallization) product->purification

Caption: Proposed Suzuki coupling workflow for synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with clear checkpoints for reaction monitoring and purification.

Part A: Suzuki-Miyaura Cross-Coupling

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-chloroisonicotinate (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable chloro-pyridine starting material. The base is crucial for the transmetalation step of the catalytic cycle.[11]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed 2:1 mixture of 1,4-dioxane and water. Bubble the inert gas through the solution for 15-20 minutes to ensure all dissolved oxygen is removed. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

    • Causality: A mixed solvent system is often required to dissolve both the organic substrates and the inorganic base. Pd(dppf)Cl₂ is an excellent, air-stable precatalyst for cross-coupling reactions involving heteroaryl chlorides.[12]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Part B: Saponification (Ester Hydrolysis)

  • Hydrolysis Setup: Dissolve the crude methyl 2-(2,4-difluorophenyl)isonicotinate from the previous step in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 eq).

    • Causality: LiOH is a strong base effective for the saponification of esters. The THF/water mixture ensures the solubility of both the ester and the hydroxide salt.

  • Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates the complete conversion of the ester to the carboxylic acid (typically 2-4 hours).

  • Purification and Isolation:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. The desired product should precipitate out of the solution.

    • Causality: Adjusting the pH to the isoelectric point of the amphoteric molecule minimizes its solubility in water, maximizing precipitation and yield.

    • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product, 2-(2,4-difluorophenyl)isonicotinic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following table outlines the predicted spectral data, which is crucial for verifying the identity and purity of the synthesized compound.[13][14]

TechniquePredicted Spectral Features
¹H NMR - Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm). Expect a singlet for H-3, a doublet for H-5, and a doublet for H-6, with typical pyridine coupling constants (J ≈ 5-8 Hz).- Phenyl Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm), exhibiting complex splitting patterns due to both H-H and H-F coupling.- Carboxylic Acid Proton: A broad singlet far downfield (δ > 12 ppm), which is exchangeable with D₂O.
¹³C NMR - Pyridine Carbons: Six distinct signals. The carboxyl carbon (C=O) will be downfield (δ ≈ 165-170 ppm). The carbon bearing the phenyl group (C-2) and the carboxyl group (C-4) will be significantly shifted.- Phenyl Carbons: Six distinct signals. The two carbons directly bonded to fluorine (C-2' and C-4') will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). Other carbons will show smaller two- and three-bond couplings.
¹⁹F NMR - Two distinct signals, likely appearing as doublets of multiplets due to F-F and F-H coupling. The chemical shifts will be in the typical range for aryl fluorides. This technique is highly sensitive for confirming the fluorine substitution pattern.[15]
IR (Infrared) - O-H Stretch: Very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid dimer).- C=O Stretch: Strong, sharp absorption at ~1700-1730 cm⁻¹.- C=C/C=N Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region (aromatic rings).- C-F Stretches: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.
MS (ESI⁻) - [M-H]⁻: A strong signal corresponding to the deprotonated molecule at m/z 234.04.
High-Resolution MS - Calculated for C₁₂H₆F₂NO₂⁻ [M-H]⁻: 234.0368. Found: Must be within 5 ppm of the calculated value for elemental composition confirmation.

Note: Predicted NMR shifts are relative to TMS. Actual values may vary based on solvent and concentration.

Chemical Reactivity and Applications in Drug Discovery

The molecule possesses three primary sites of reactivity: the carboxylic acid, the pyridine nitrogen, and the aromatic rings. This trifecta of functionality makes it an exceptionally versatile scaffold for building molecular complexity.

Reactivity_Map core 2-(2,4-Difluorophenyl)isonicotinic Acid n_react Pyridine Nitrogen (Basicity, N-Alkylation, N-Oxidation) core->n_react cooh_react Carboxylic Acid (Acidity, Esterification, Amidation) core->cooh_react ring_react Aromatic Rings (Electrophilic Aromatic Substitution - difficult) core->ring_react salt N-Alkyl Pyridinium Salts n_react->salt Alkyl Halides amide Amide Derivatives cooh_react->amide Coupling Agents (EDC, HATU) ester Ester Prodrugs cooh_react->ester Fischer Esterification

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(2,4-Difluorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthetic pathways, and application profiles of 2-(2,4-Difluorophenyl)isonicotinic acid , a specialized biaryl scaffold used in medicinal chemistry.

Executive Summary

2-(2,4-Difluorophenyl)isonicotinic acid is a high-value pharmacophore building block characterized by a biaryl core incorporating a pyridine ring and a difluorinated phenyl group. This compound serves as a critical intermediate in the development of kinase inhibitors, particularly for targets requiring type II inhibition modes where biaryl systems occupy hydrophobic pockets. Its physicochemical profile balances the solubility-enhancing properties of the isonicotinic acid moiety with the metabolic stability and lipophilicity conferred by the difluorophenyl group.

Chemical Identity & Structural Analysis[1][2][3][4][5]

FeatureSpecification
IUPAC Name 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
Molecular Formula C₁₂H₇F₂NO₂
Molecular Weight 235.19 g/mol
SMILES OC(=O)c1ccnc(c1)c2ccc(F)cc2F
Structural Class Biaryl Pyridine Carboxylic Acid
Key Functional Groups Carboxylic acid (C4), Pyridine nitrogen, 2,4-Difluorophenyl (C2)
Structural Commentary

The molecule features a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the 2-position with a 2,4-difluorophenyl ring.

  • Fluorine Effect: The fluorine atoms at the 2' and 4' positions of the phenyl ring serve two purposes: they block metabolic oxidation (P450 metabolism) at reactive sites and modulate the torsion angle between the rings via steric and electrostatic repulsion, often forcing a non-planar conformation that improves selectivity for protein binding pockets.

  • Electronic Environment: The electron-withdrawing nature of the difluorophenyl group reduces the electron density on the pyridine ring, slightly lowering the pKa of the pyridyl nitrogen compared to unsubstituted isonicotinic acid.

Physicochemical Properties Matrix

The following data represents a synthesis of experimental trends for biaryl isonicotinic acids and calculated predictive models (QSPR).

PropertyValue (Predicted/Typical)Technical Insight
pKa (Acidic) 4.5 – 4.8The carboxylic acid is slightly more acidic than benzoic acid due to the electron-deficient pyridine ring.
pKa (Basic) 1.8 – 2.2The pyridine nitrogen is weakly basic, suppressed by the electron-withdrawing 2-aryl substituent.
LogP (Lipophilicity) 2.8 – 3.2Significant increase over isonicotinic acid (LogP ~0.5) due to the lipophilic difluorophenyl moiety.
LogD (pH 7.4) ~0.5 – 1.0At physiological pH, the carboxylate anion dominates (COO⁻), drastically reducing apparent lipophilicity and aiding solubility.
Solubility (Water) < 0.1 mg/mL (pH < 4)Insoluble in its neutral form. Highly soluble as a sodium/potassium salt (pH > 6).
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, and THF.
Melting Point > 220°CHigh melting point driven by intermolecular hydrogen bonding (carboxylic acid dimers) and π-π stacking.
Polar Surface Area ~50 ŲFavorable for membrane permeability, especially when the acid is masked (e.g., as an ester prodrug).

Synthetic Pathway & Process Chemistry[10]

The primary route to 2-(2,4-Difluorophenyl)isonicotinic acid is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred for its tolerance of the carboxylic acid functional group (often requiring no protection) and high yields.

Protocol: Suzuki-Miyaura Coupling
  • Reagents: 2-Chloroisonicotinic acid (Electrophile) + 2,4-Difluorophenylboronic acid (Nucleophile).

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3-5 mol%).

  • Base: Aqueous Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or DME/Water.

  • Conditions: Reflux (90-100°C) for 4-12 hours under inert atmosphere (N₂/Ar).

  • Workup: Acidification of the aqueous layer to pH 3-4 precipitates the product as a solid.

SynthesisWorkflow Start1 2-Chloroisonicotinic Acid (Electrophile) Reaction Suzuki Coupling (Dioxane/H2O, 90°C) Start1->Reaction Start2 2,4-Difluorophenylboronic Acid (Nucleophile) Start2->Reaction Catalyst Catalyst System: Pd(dppf)Cl2 / Na2CO3 Catalyst->Reaction Activation Workup Acidification (HCl) to pH 3-4 Reaction->Workup Conversion Product 2-(2,4-Difluorophenyl) isonicotinic acid Workup->Product Precipitation

Figure 1: Synthetic workflow for the production of 2-(2,4-Difluorophenyl)isonicotinic acid via Suzuki coupling.

Analytical Profiling & Validation

To ensure the integrity of this building block in drug development, a multi-modal analytical approach is required.

HPLC Method Development
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for pyridine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 280 nm.

  • Retention Time: Expect elution later than isonicotinic acid but earlier than non-polar biaryls due to the COOH group.

Impurity Profile
  • Protodeboronation: 1,3-Difluorobenzene (from boronic acid degradation).

  • Homocoupling: Bis-isonicotinic acid dimers (rare with proper catalyst choice).

  • Regioisomers: Unlikely if starting from pure 2-chloroisonicotinic acid.

AnalyticalLogic Sample Crude Product HPLC HPLC-UV/MS (Purity Check) Sample->HPLC NMR 1H-NMR / 19F-NMR (Structure Verification) Sample->NMR Decision Purity > 98%? HPLC->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst No Release Release for Synthesis Decision->Release Yes Recryst->HPLC Retest

Figure 2: Analytical decision tree for quality assurance of the intermediate.

Handling & Stability

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. The compound is stable to oxidation but should be kept dry.

  • Hygroscopicity: Potential for moisture uptake due to the carboxylic acid; store with desiccant.

  • Safety: Classified as an Irritant (Xi).

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][4]

    • PPE: Nitrile gloves, safety goggles, and dust mask (N95) are mandatory during handling.

References

  • Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Boronic Acid Reagents: Hall, D. G. (Ed.).[5][3] (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Physicochemical Prediction: BioByte Corp. (2024). CLogP and CMR Calculation Algorithms. Link

  • Analogous Compounds: PubChem Database. Isonicotinic acid (CID 5922) and 2,4-Difluorophenylboronic acid (CID 2733496). Link

Sources

2-(2,4-Difluorophenyl)isonicotinic acid CAS number 500586-44-7

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2,4-Difluorophenyl)isonicotinic Acid CAS Number: 500586-44-7 Role: Advanced Intermediate for Biaryl Pyridine Pharmacophores[1]

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 2-(2,4-Difluorophenyl)isonicotinic acid represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. As a Senior Application Scientist, I categorize this compound not merely as a catalog reagent, but as a critical biaryl building block used primarily in the synthesis of kinase inhibitors (e.g., p38 MAPK, Btk) and GPCR modulators.[1]

The incorporation of the 2,4-difluorophenyl moiety at the C2 position of the pyridine ring serves two distinct pharmacological functions:

  • Metabolic Shielding: The fluorine atoms at the 2 and 4 positions of the phenyl ring block facile oxidative metabolism (Phase I hydroxylation) by Cytochrome P450 enzymes, significantly extending the in vivo half-life of the parent drug.[1]

  • Conformational Locking: The steric bulk and electronic repulsion of the ortho-fluorine atom induce a twisted biaryl conformation (dihedral angle ~40–60°), often critical for fitting into hydrophobic pockets of enzymes where flat molecules bind poorly.[1]

This guide details the synthesis, validation, and application of this intermediate, moving beyond basic preparation to industrial-grade process optimization.[1]

Part 2: Chemical Profile & Properties

PropertySpecification
IUPAC Name 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
CAS Number 500586-44-7
Molecular Formula C₁₂H₇F₂NO₂
Molecular Weight 235.19 g/mol
Appearance White to off-white crystalline powder
Melting Point 248–252 °C (Decomposes)
pKa (Calculated) ~3.8 (Carboxylic acid), ~2.5 (Pyridine nitrogen)
Solubility Soluble in DMSO, DMF, MeOH (hot); Insoluble in Water
LogP ~2.8 (Lipophilic)

Part 3: Synthetic Pathway & Mechanism

The most robust route to CAS 500586-44-7 is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred over Negishi or Stille couplings due to the stability of boronic acids and the avoidance of toxic tin byproducts.[1]

Mechanism of Action (Catalytic Cycle)
  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the 2-chloroisonicotinic acid.[1]

  • Transmetallation: The 2,4-difluorophenylboronic acid is activated by a base (carbonate/phosphate), facilitating the transfer of the aryl group to the palladium center.[1]

  • Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating the Pd(0) species.[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Start1 2-Chloroisonicotinic Acid Catalyst Pd(dppf)Cl2 Na2CO3 Start1->Catalyst Start2 2,4-Difluorophenyl boronic Acid Start2->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate 80°C, 12h Product 2-(2,4-Difluorophenyl) isonicotinic Acid (CAS 500586-44-7) Intermediate->Product Reductive Elimination Workup Acidification (pH 3) & Filtration Product->Workup Purification

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl acid.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 10g of 2-(2,4-Difluorophenyl)isonicotinic acid. Scale: Laboratory Prep (Gram-scale).

Reagents:
  • Substrate A: 2-Chloroisonicotinic acid (8.0 g, 50.8 mmol)[1]

  • Substrate B: 2,4-Difluorophenylboronic acid (8.8 g, 55.9 mmol, 1.1 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2.0 g, 5 mol%) — Chosen for resistance to oxidation.

  • Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution (75 mL).[1]

  • Solvent: 1,4-Dioxane (150 mL).

Step-by-Step Methodology:
  • Degassing (Critical): In a 500 mL 3-neck round-bottom flask, combine 1,4-dioxane and the 2M Na₂CO₃ solution. Sparge with nitrogen gas for 30 minutes to remove dissolved oxygen.[1] Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Reagent Addition: Add 2-chloroisonicotinic acid and 2,4-difluorophenylboronic acid under a positive stream of nitrogen.

  • Catalyst Loading: Add Pd(dppf)Cl₂ quickly.[1] The solution should turn dark orange/red.[1]

  • Reaction: Heat the mixture to 85–90°C under reflux for 12–16 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Filter through a Celite pad to remove palladium black.[1] Wash the pad with water.[1][2]

    • Phase Separation: The filtrate will be biphasic. Separate the aqueous layer (contains the product as a sodium salt).[1]

    • Precipitation: Slowly acidify the aqueous layer with 1N HCl to pH 3–4 while stirring vigorously.[1] The product will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water (3x) and pentane (to remove boronic acid residues). Dry in a vacuum oven at 50°C.

Yield Expectation: 75–85% (approx. 9.0–10.0 g).[1]

Part 5: Quality Control & Analytics

To ensure the material is suitable for downstream drug development, strict analytical criteria must be met.[1]

HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).[1]

  • Acceptance Criteria: >98% Area.

NMR Interpretation (¹H & ¹⁹F)

The presence of fluorine atoms introduces spin-spin coupling visible in the NMR spectrum.[1]

  • ¹H NMR (DMSO-d₆):

    • Pyridine Protons: Look for a singlet near 8.8 ppm (H-6 position of pyridine, deshielded by Nitrogen).[1]

    • Aryl Protons: The 2,4-difluorophenyl ring protons will appear as multiplets due to H-F coupling (J ~ 8-10 Hz).[1]

  • ¹⁹F NMR:

    • Expect two distinct signals around -105 to -115 ppm.[1] This confirms the integrity of the difluoro-substitution.[1]

Part 6: Application in Drug Discovery

This acid is rarely the final drug; it is an intermediate .[1] The carboxylic acid handle is almost exclusively used to generate amides or heterocycles (like oxadiazoles).[1]

Common Derivatization Pathways:
  • Amide Coupling: Reaction with amines (e.g., piperazines, anilines) using HATU/DIPEA to create kinase inhibitors.[1]

  • Curtius Rearrangement: Conversion of the COOH to an amine (-NH₂) via the acyl azide, yielding 2-(2,4-difluorophenyl)pyridin-4-amine , another high-value scaffold.[1]

Visualization: Downstream Utility

Applications Core CAS 500586-44-7 (The Acid) Path1 Pathway A: Amide Coupling Core->Path1 Path2 Pathway B: Curtius Rearrangement Core->Path2 Prod1 Kinase Inhibitors (p38, Btk targets) Path1->Prod1 + R-NH2 / HATU Prod2 Biaryl Amines (Precursor for Ureas) Path2->Prod2 + DPPA / Heat

Figure 2: Downstream synthetic utility of the acid scaffold.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736735, 2-(2,4-Difluorophenyl)isonicotinic acid derivatives.[1] Retrieved from .[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the synthesis protocol).

  • GuideChem. CAS 500586-44-7 Chemical Properties and Suppliers.[1] Retrieved from .[1]

  • ChemicalBook. 2-(2,4-Difluorophenyl)isonicotinic acid Product Description. Retrieved from .[1]

Sources

structure elucidation of 2-(2,4-Difluorophenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 2-(2,4-Difluorophenyl)isonicotinic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, multi-technique approach to the definitive , a heterocyclic compound of interest in pharmaceutical and materials science research. As researchers and developers, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research, development, and regulatory submissions are built. This document moves beyond a simple recitation of methods to explain the underlying scientific rationale, creating a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.

The core principle of our approach is the synergistic use of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a robust and trustworthy confirmation. We will proceed from foundational analysis, which establishes purity and elemental composition, to detailed spectroscopic mapping, and finally to the ultimate confirmation via single-crystal X-ray diffraction.

Foundational Analysis: Purity, Mass, and Elemental Composition

Before delving into complex structural analysis, it is imperative to establish the purity and exact molecular formula of the analyte. This initial step prevents misinterpretation of spectroscopic data due to impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for a molecule with the polarity of 2-(2,4-Difluorophenyl)isonicotinic acid.

Expert Insight: The choice of a gradient elution is critical. An isocratic method might fail to resolve closely eluting impurities, leading to an overestimation of purity. The gradient ensures that compounds with a range of polarities are effectively separated and eluted from the column.

Experimental Protocol: HPLC Purity Analysis

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

A purity level of >98% (by peak area) is generally required before proceeding with definitive structural work.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Causality in Ionization Choice: Electrospray Ionization (ESI) is the preferred method here. The carboxylic acid and pyridine nitrogen are readily ionizable functional groups, making ESI highly efficient for generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation.

  • Molecular Formula: C₁₂H₇F₂NO₂

  • Exact Mass (Monoisotopic): 235.0445

  • Expected [M+H]⁺: 236.0523

  • Expected [M-H]⁻: 234.0367

A measured mass within 5 ppm of the calculated exact mass provides strong evidence for the proposed molecular formula.

Table 1: HRMS Data Summary

Parameter Expected Value
Molecular Formula C₁₂H₇F₂NO₂
Exact Mass 235.0445
[M+H]⁺ (m/z) 236.0523

| [M-H]⁻ (m/z) | 234.0367 |

Spectroscopic Interrogation: Assembling the Structural Framework

With purity and molecular formula established, we employ a suite of spectroscopic techniques to map the connectivity and chemical environment of every atom in the molecule.

Overall Structure Elucidation Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis, where each technique builds upon the information provided by the last.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation HPLC HPLC Purity >98% HRMS HRMS Confirm Formula C₁₂H₇F₂NO₂ HPLC->HRMS Purity OK IR FTIR Identify Functional Groups (COOH, C=C, C-F) HRMS->IR Formula OK NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Map Atomic Environments IR->NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity NMR->TwoD_NMR Assign Signals XRD Single Crystal X-Ray (If crystallizable) Absolute 3D Structure TwoD_NMR->XRD For Absolute Proof Final Final Structure Confirmed TwoD_NMR->Final Structure Proposed XRD->Final Unambiguous Confirmation

Caption: Workflow for the .

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational modes of molecules, providing a rapid "fingerprint" of the functional groups present. For our target molecule, we expect to see characteristic absorptions for the carboxylic acid, the aromatic systems, and the carbon-fluorine bonds.

Experimental Protocol: FTIR Analysis

  • Instrument: PerkinElmer Spectrum Two FT-IR or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Method: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Background: A background spectrum is run prior to the sample to subtract atmospheric CO₂ and H₂O signals.

Table 2: Predicted IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale & Notes
Carboxylic Acid O-H stretch 2500-3300 (broad) The broadness is due to hydrogen bonding.
Carboxylic Acid C=O stretch 1700-1725 Conjugation with the pyridine ring may shift this slightly.
Aromatic Rings C=C stretch 1450-1600 Multiple bands are expected due to the two different aromatic rings.
Aromatic Rings C-H stretch 3000-3100 Typically sharp peaks, appearing just above the aliphatic C-H region.

| Carbon-Fluorine | C-F stretch | 1100-1300 | Strong, characteristic absorptions confirming the presence of fluorine.[1] |

The presence of these key bands provides strong, direct evidence for the major functional components of the molecule.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required for an unambiguous assignment.

Experimental Protocol: NMR Analysis

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar carboxylic acid and its high boiling point.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Instrument: Bruker Avance III 400 MHz (or higher field) spectrometer.

  • Experiments:

    • 1D: ¹H, ¹³C{¹H}, ¹⁹F{¹H}

    • 2D: COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), HMBC (¹H-¹³C long-range)

¹H NMR Analysis: The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling relationships. We expect to see signals for the three protons on the pyridine ring and the three protons on the difluorophenyl ring. The carboxylic acid proton will likely be a broad singlet at a very high chemical shift (>13 ppm) in DMSO-d₆.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The difluorophenyl ring carbons will exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling).

¹⁹F NMR Analysis: This experiment is crucial. It will show two distinct signals for the two fluorine atoms, and their coupling to each other and to adjacent protons will confirm their relative positions on the phenyl ring. Fluorine NMR chemical shifts are typically reported relative to a standard like CFCl₃.[1]

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)

Position Predicted ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm) Rationale for Prediction
Pyridine Ring
C2 - ~158 Quaternary carbon attached to the phenyl ring and nitrogen.
C3 ~8.0, d, J=5 ~122 deshielded by adjacent nitrogen.
C4 - ~142 Quaternary carbon attached to the COOH group.
C5 ~7.9, d, J=5 ~125 deshielded by adjacent nitrogen.
C6 ~8.8, s ~150 Proton adjacent to nitrogen is highly deshielded.
COOH >13, br s ~166 Typical chemical shift for a carboxylic acid carbon.
Difluorophenyl Ring
C1' - ~120 (dd) Quaternary carbon, split by two fluorine atoms.
C2' - ~162 (dd, ¹JCF) Carbon directly bonded to fluorine, large one-bond coupling.
C3' ~7.3, m ~105 (t, ²JCF) Proton coupled to two adjacent fluorines. Carbon split by two fluorines.
C4' - ~164 (dd, ¹JCF) Carbon directly bonded to fluorine, large one-bond coupling.
C5' ~7.7, m ~133 (dd) Proton coupled to adjacent fluorine and proton.

| C6' | ~7.5, m | ~113 (dd) | Proton coupled to adjacent fluorine and proton. |

Note: These are predictions. Actual values may vary. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad. J values are approximate.

2D NMR for Connectivity Confirmation:

  • COSY (Correlation Spectroscopy): Will show correlations between protons that are coupled to each other (typically 2-3 bonds apart). This will confirm the proton assignments within the pyridine and difluorophenyl rings independently.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is the primary method for assigning the protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the entire structure together. It shows correlations between protons and carbons that are 2-3 bonds away.

The following diagram illustrates the most critical HMBC correlations that would be expected to unambiguously link the two aromatic rings and the carboxylic acid group.

Caption: Key expected HMBC correlations for 2-(2,4-Difluorophenyl)isonicotinic acid.

The correlation between H6' on the phenyl ring and C2 on the pyridine ring is the single most important correlation, as it unequivocally establishes the connectivity between the two rings.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, single-crystal X-ray diffraction (SC-XRD) offers the ultimate, unambiguous proof of structure. It provides a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry.

Expert Insight: The primary challenge of this technique is not the analysis but growing a suitable, single crystal. This can be a time-consuming process of trial and error, screening various solvents and crystallization conditions.

Experimental Protocol: Crystallization and SC-XRD

  • Crystal Growth:

    • Method: Slow evaporation is often successful.

    • Solvent Screening: Prepare saturated solutions of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).

    • Procedure: Loosely cap the vials and allow the solvent to evaporate slowly over several days to weeks at room temperature.

  • Crystal Selection: Using a microscope, select a well-formed, defect-free single crystal and mount it on a goniometer head.

  • Data Collection:

    • Instrument: Bruker D8 Venture diffractometer or equivalent, typically using Mo Kα (λ = 0.71073 Å) radiation.

    • Temperature: Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to solve the phase problem and generate an initial electron density map.

    • The structure is then refined using software packages (e.g., SHELXTL) to achieve the best fit between the calculated and observed diffraction data.

The final output is a crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, angles, and other metrical parameters, leaving no doubt as to the molecule's structure.

Conclusion

The is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By first establishing purity and molecular formula, and then meticulously assembling the structural framework using FTIR and a suite of 1D and 2D NMR experiments, a highly confident structural assignment can be made. For applications requiring the highest level of certainty, such as in pharmaceutical development, this assignment is then unequivocally confirmed by single-crystal X-ray diffraction. This rigorous, self-validating workflow ensures the scientific integrity of all subsequent research built upon this molecular foundation.

References

  • Merck Index. Isonicotinic Acid. [Link]

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • Bhalla TC, Mehta. Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. [Link]

  • ResearchGate. 13 C-NMR spectrum of ( 4 ). [Link]

  • Chempanda. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

  • Wikipedia. Isonicotinic acid. [Link]

  • PubChem, NIH. Isonicotinic Acid | C6H5NO2 | CID 5922. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubChem, NIH. Isonicotinamide | C6H6N2O | CID 15074. [Link]

  • SpringerLink. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • TÜBİTAK Academic Journals. Spectroscopic and Luminescence Properties of an Isonicotinic Acid. [Link]

  • Google Patents. US2748137A - Process for preparing isonicotinic acid.
  • ResearchGate. Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. [Link]

  • ResearchGate. (PDF) Synthesis and Vibrational Spectroscopic Study of Some Metal (II) Halide and Tetracyanonickelate Complexes of Isonicotinic Acid. [Link]

  • Journal of Pharmaceutical Research International. Infrared Spectroscopic Study of Binding Interaction of Metal Complexes with Mefenamic Acid (MFA). [Link]

Sources

Structural Elucidation and Spectroscopic Validation of 2-(2,4-Difluorophenyl)isonicotinic Acid

[1]

Executive Summary & Synthetic Context[1][2][3][4][5][6]

This guide outlines the spectroscopic characterization of 2-(2,4-Difluorophenyl)isonicotinic acid (C₁₂H₇F₂NO₂).[1] As a biaryl isonicotinic acid derivative, this compound represents a critical pharmacophore in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) related to the diflunisal class.[1]

The structural integrity of this molecule relies on the successful Suzuki-Miyaura cross-coupling between a 2-haloisonicotinic acid precursor and 2,4-difluorophenylboronic acid.[1] Consequently, the analytical protocol must not only confirm the product structure but also rigorously exclude specific synthetic impurities such as protodeboronated arenes and homocoupled byproducts.[1]

Structural Logic & Numbering
  • Core Scaffold: Pyridine-4-carboxylic acid (Isonicotinic acid).[1][2]

  • Substituent: 2,4-Difluorophenyl group at the ortho (C2) position of the pyridine ring.[1]

  • Key Diagnostic Feature: The scalar coupling between Fluorine-19 and Hydrogen-1 (¹H-¹⁹F coupling) dominates the aromatic region of the NMR spectrum, requiring careful deconvolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][8][9]

The NMR characterization of this compound is complex due to the electron-deficient nature of the pyridine ring combined with the strong electronegativity of the fluorine substituents.[1]

¹H NMR Characterization (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is the mandatory solvent.[1] The carboxylic acid moiety often leads to poor solubility and aggregation in CDCl₃, resulting in broadened peaks and shifting carboxyl protons.[1]

Predicted Chemical Shift Assignment Table
PositionProton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Diagnostic Note
COOH Carboxylic Acid13.0 – 14.0Broad Singlet-Highly variable; disappears with D₂O shake.[1]
Py-H6 Pyridine (adj.[1] N)8.85 – 8.95Doublet (d)J ≈ 5.0Most deshielded aromatic proton due to N-proximity.[1]
Py-H3 Pyridine (adj.[1] Aryl)8.20 – 8.35Singlet (s)-Key Indicator: Confirms substitution at C2.[1] If doublet, starting material remains.[1]
Py-H5 Pyridine (meta N)7.80 – 7.90Doublet of DoubletsJ ≈ 5.0, 1.5Couples to H6 and H3 (long range).[1]
Ph-H6' Phenyl (adj.[1] Py)7.95 – 8.10Multiplet (td)JH-F, JH-HDeshielded by pyridine ring; shows complex F-coupling.[1]
Ph-H3' Phenyl (btwn F)7.20 – 7.35Multiplet (td)JH-F ≈ 10-11Upfield due to shielding by two ortho-fluorines.[1]
Ph-H5' Phenyl7.40 – 7.55Multiplet-Overlaps frequently; integration is crucial.[1]

Technical Insight: The Py-H3 proton is the "gatekeeper" signal.[1] In the starting material (isonicotinic acid), the C2/C6 protons are equivalent.[1] Upon substitution at C2, symmetry breaks, and the H3 proton appears as a distinct singlet (or weak doublet due to long-range coupling) significantly downfield from the phenyl protons.[1]

¹⁹F NMR (376 MHz, DMSO-d₆)

Fluorine NMR is the most rapid method to validate the substitution pattern.[1] The 2,4-difluoro substitution yields two distinct signals.

  • F-2 (Ortho to Pyridine): δ -110 to -115 ppm (Multiplet).[1]

  • F-4 (Para to Pyridine): δ -105 to -110 ppm (Multiplet).[1]

  • Validation Check: Integration must be 1:1. If additional peaks appear (e.g., at -118 ppm), suspect residual 2,4-difluorophenylboronic acid.[1]

¹³C NMR (100 MHz, DMSO-d₆)

Key carbon signals to identify:

  • C=O (Carboxyl): ~166 ppm.[1]

  • C-F Carbons: These will appear as doublets of doublets (dd) with large coupling constants (JC-F ≈ 250 Hz).[1]

  • Pyridine C2: The quaternary carbon connecting the rings will show a significant shift (~155-160 ppm).[1]

Mass Spectrometry (MS) Profile[1][8][10]

Mass spectrometry provides molecular weight confirmation.[1] For carboxylic acids, Negative Ion Mode (ESI-) is often more sensitive and produces cleaner spectra than Positive Mode (ESI+).[1]

Electrospray Ionization (ESI) Data
Ionization ModeObserved Ion (m/z)AssignmentInterpretation
ESI (-) 234.0 – 234.2 [M-H]⁻Deprotonated molecular ion (Base Peak).[1]
ESI (-) 190.0 – 190.2[M-H-CO₂]⁻Decarboxylation fragment (Diagnostic for -COOH).[1]
ESI (+) 236.0 – 236.2 [M+H]⁺Protonated molecular ion.[1]
ESI (+) 258.0 – 258.2[M+Na]⁺Sodium adduct (common in glass/solvent contamination).[1]

Fragment Analysis: The loss of 44 Da (CO₂) in negative mode is the primary confirmation of the carboxylic acid functionality.[1] If this loss is not observed under higher collision energies, suspect esterification (e.g., ethyl ester intermediate).[1]

Infrared (IR) Spectroscopy[1]

IR is used primarily to confirm the oxidation state of the carbonyl and the presence of the fluorine substituents.[1]

  • O-H Stretch (Acid): 2500 – 3300 cm⁻¹ (Very broad, "hump" characteristic of dimers).[1]

  • C=O Stretch: 1680 – 1710 cm⁻¹ (Strong, sharp).[1]

  • C=N / C=C (Aromatic): 1580 – 1620 cm⁻¹.[1]

  • C-F Stretch: 1100 – 1250 cm⁻¹ (Strong band, often overlapping with C-O stretches).[1]

Experimental Validation Workflow

The following diagram illustrates the decision logic for validating the synthesized compound, specifically filtering out common Suzuki coupling impurities.

ValidationLogicStartCrude Product(Post-Workup)MS_CheckStep 1: LC-MS (ESI-)Target m/z 234.05Start->MS_CheckDecision_MSMass Found?MS_Check->Decision_MSNMR_HStep 2: 1H NMR (DMSO-d6)Check Pyridine RegionDecision_MS->NMR_HYesFail_SMImpurity:Unreacted Starting MaterialDecision_MS->Fail_SMNo (m/z 122 or 157)Decision_HH3 SingletPresent?NMR_H->Decision_HNMR_FStep 3: 19F NMRCheck IntegrationDecision_H->NMR_FYesDecision_H->Fail_SMDoublets onlyDecision_F1:1 Ratio?NMR_F->Decision_FPassVALIDATED2-(2,4-Difluorophenyl)isonicotinic acidDecision_F->PassYesFail_BoronImpurity:Residual Boronic AcidDecision_F->Fail_BoronExtra Peaks

Caption: Logical workflow for spectroscopic validation, prioritizing Mass Spec for rapid screening followed by NMR for structural confirmation.

Analytical Protocol

Sample Preparation
  • Mass Spec: Dissolve 1 mg in 1 mL of MeOH:Water (50:50) + 0.1% Formic Acid.[1] Inject 5 µL.

  • NMR: Dissolve 10-15 mg in 0.6 mL DMSO-d₆. Ensure complete dissolution; sonicate if necessary.[1] Note: Do not use CDCl₃ as the acid protons will broaden and integration will be unreliable.[1]

Reference Standards

To ensure accuracy, compare the obtained spectra against the precursors:

  • Precursor A: 2-Chloroisonicotinic acid (CAS 6313-54-8).[1]

  • Precursor B: 2,4-Difluorophenylboronic acid (CAS 144025-03-6).[1]

Impurity Flags
  • Palladium Residue: Darkening of the solution in DMSO.[1]

  • Boronic Acid: Check for a broad singlet around 8.0-8.2 ppm (B-OH) in ¹H NMR, which disappears with D₂O exchange.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Biaryl Synthesis Source: Royal Society of Chemistry / Organic Chemistry Portal Context: General methodology for synthesizing biaryl isonicotinic acids from halo-pyridine precursors.[1]

  • Spectroscopic Data of Pyridine-4-carboxylic Acid Derivatives Source: National Institutes of Health (PubChem) Context:[1][3] Base chemical shifts for the isonicotinic acid core (CAS 55-22-1).[1][4] [1]

  • 2-(2,4-Difluorophenyl)pyridine Characterization Source: Sigma-Aldrich / Merck Context:[1] Analogous structure (lacking the carboxylic acid) used for confirming aromatic splitting patterns.[1]

  • 19F NMR of Difluorobenzenes Source: MDPI Molecules (2023) Context: "Synthesis, Dynamic NMR Characterization... of 2,4-Difluorobenzoyl-Substituted Piperazines." Provides reference shifts for the 2,4-difluoro motif.[1][5]

The Evolving Landscape of Drug Discovery: A Technical Guide to the Biological Activity of Fluorinated Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in the Isonicotinic Acid Scaffold

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in medicinal chemistry. The most notable example is isoniazid, a primary drug for the treatment of tuberculosis for decades. The inherent biological activity of the isonicotinic acid scaffold, coupled with its synthetic tractability, makes it a privileged structure in drug discovery. However, the increasing challenges of drug resistance and the need for improved pharmacokinetic and pharmacodynamic profiles necessitate innovative molecular modifications.

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design to enhance a compound's therapeutic potential. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. When applied to the isonicotinic acid core, fluorination offers a promising avenue to generate novel derivatives with enhanced or novel biological activities. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of fluorinated isonicotinic acids, offering insights for the development of next-generation therapeutics.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Fluorinated isonicotinic acid derivatives have emerged as a promising class of compounds with diverse anticancer activities. The incorporation of fluorine can modulate the electron density of the pyridine ring, influencing interactions with biological targets and potentially leading to enhanced cytotoxicity against cancer cells.

Induction of Apoptosis and Cell Cycle Arrest

Several studies on fluorinated heterocyclic compounds, including those with structures analogous to isonicotinic acid derivatives, have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. For instance, fluorinated isatin derivatives have been shown to induce apoptosis through the dissipation of the mitochondrial membrane and the stimulation of reactive oxygen species (ROS) production in tumor cells. While direct evidence for fluorinated isonicotinic acids is still emerging, the structural similarities suggest a comparable mechanism of action may be at play.

Some isonicotinic acid hydrazide derivatives have been observed to block the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell proliferation[1]. The addition of fluorine to these structures could potentially enhance this effect by improving cell permeability and target engagement.

Structure-Activity Relationship in Anticancer Activity

The position and number of fluorine substitutions on the isonicotinic acid ring, as well as the nature of the substituents at other positions, play a crucial role in determining the anticancer potency. For many pyridine derivatives, the presence of electron-withdrawing groups, such as fluorine, can enhance their antiproliferative activity[2].

For example, in a series of isonicotinic acid hydrazone derivatives evaluated for their anticancer activity, the presence of hydroxyl groups on an associated benzene ring, particularly in the ortho-position, was found to be important for cytotoxicity[1]. The interplay between such functional groups and fluorine substitution is a key area for further investigation to optimize anticancer efficacy.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of fluorinated isonicotinic acid derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound TypeCancer Cell LineIC50 (µM)Reference
Fluorinated AminophenylhydrazinesA549 (Lung Carcinoma)0.64[3]
Isonicotinic Acid Hydrazide DerivativesVarious0.61 - 3.36 (µg/mL)[1]
Fluorinated Benzenesulfonamides--

Note: Specific IC50 values for a broad range of fluorinated isonicotinic acids are not extensively reported in publicly available literature. The data presented are from closely related structures to illustrate the potential potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated isonicotinic acid derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Fluorinated Isonicotinic Acid Derivatives A->B 24h Incubation C Add MTT Reagent B->C 24-72h Treatment D Incubate to Allow Formazan Crystal Formation C->D 4h Incubation E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The isonicotinic acid hydrazide scaffold is the foundation of the antitubercular drug isoniazid, highlighting the potent antimicrobial properties of this chemical class. Fluorination of isonicotinic acid derivatives, particularly hydrazones, can modulate their antimicrobial spectrum and efficacy.

Mechanism of Action

The antimicrobial action of fluoride itself can involve multiple mechanisms, including the direct inhibition of enzymes like enolase and proton-translocating F-ATPases, leading to cytoplasmic acidification and inhibition of glycolysis[4]. While the primary mechanism of isoniazid involves the inhibition of mycolic acid synthesis in mycobacteria, fluorinated derivatives may exhibit broader or altered mechanisms. The presence of fluorine can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell walls.

Structure-Activity Relationship in Antimicrobial Activity

Studies on hydrazone derivatives have shown that the nature and substitution pattern of the aromatic ring play a significant role in their antimicrobial activity. Electron-withdrawing groups on the aromatic ring can enhance the antimicrobial effect[5]. The introduction of fluorine, a highly electronegative atom, is therefore a rational strategy for enhancing the potency of isonicotinic acid-based antimicrobial agents.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of fluorinated isonicotinic acid derivatives is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound TypeOrganismMIC (µg/mL)Reference
Hydrazide-hydrazonesStaphylococcus spp. & Bacillus spp.0.002 - 7.81[4]
Isonicotinic acid hydrazide-hydrazonesGram-positive bacteria1.95 - 7.81
Steroidal isonicotinoylhydrazoneCandida albicans0.37 - 3.00 (mg/mL)[6]

Note: The data presented is for hydrazone derivatives, some of which are isonicotinic acid-based, to illustrate the range of activity. Specific and comprehensive MIC data for a variety of fluorinated isonicotinic acids are limited.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Serially dilute the fluorinated isonicotinic acid derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum concentration.

  • Inoculate Plates: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plates C->D 18-24h Incubation E Visually Inspect for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Enzyme Inhibition: A Targeted Approach to Drug Design

The ability of fluorinated compounds to act as enzyme inhibitors is a well-established principle in drug discovery. The fluorine atom can participate in unique interactions within an enzyme's active site, such as halogen bonding, and can alter the pKa of nearby functional groups, leading to enhanced binding affinity and selectivity.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for anticancer and anti-inflammatory drugs. Fluorine has been shown to play a crucial role in stabilizing the bioactive conformations of DHODH inhibitors[7]. Increasing the degree of fluorination on inhibitors can dramatically increase their binding to mammalian DHODH[8]. This suggests that fluorinated isonicotinic acids could be promising scaffolds for the design of novel DHODH inhibitors.

Kinase Inhibition

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Fluorinated Janus kinase (JAK) inhibitors have demonstrated enhanced selectivity and reduced toxicity[9]. Fluorinated isonicotinic acid derivatives are valuable intermediates in the synthesis of complex kinase inhibitors.

Structure-Activity Relationship in Enzyme Inhibition

The potency and selectivity of fluorinated isonicotinic acids as enzyme inhibitors are highly dependent on the specific enzyme target and the precise placement of the fluorine atom(s) and other substituents. The fluorine atom can influence the conformation of the molecule, pre-organizing it for optimal binding to the enzyme's active site.

Quantitative Analysis of Enzyme Inhibition

The inhibitory activity of a compound against a specific enzyme is typically quantified by its IC50 value or its inhibition constant (Ki).

Compound TypeEnzymeIC50 / KiReference
Fluorinated BenzenesulfonamidesAmyloid-β Aggregation-
Fluorinated Pyrazole DerivativesBuChEKi = 0.77 µM[10]
DHODH Inhibitor (H-006)DHODHIC50 = 3.8 nM[11]

Note: The data presented are for various fluorinated compounds to illustrate the potential for potent enzyme inhibition. Specific data for fluorinated isonicotinic acids as enzyme inhibitors are still emerging.

Experimental Protocol: Generic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of fluorinated isonicotinic acids against a target enzyme.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a buffer solution, the target enzyme, the substrate, and serial dilutions of the fluorinated isonicotinic acid inhibitor.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the enzyme with the various concentrations of the inhibitor for a defined period.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor Reaction Progress: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition and the Michaelis constant (Km) of the substrate are known.

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Monitor Reaction Kinetics C->D E Plot Initial Rates vs. Inhibitor Concentration D->E F Determine IC50 and/or Ki E->F

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

Fluorinated isonicotinic acids represent a promising and versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities. The strategic incorporation of fluorine can enhance their anticancer, antimicrobial, and enzyme-inhibitory properties. While the existing body of research provides a strong foundation, further in-depth studies are required to fully elucidate the structure-activity relationships and mechanisms of action for this specific class of compounds. The synthesis and screening of focused libraries of mono-, di-, and trifluorinated isonicotinic acid derivatives against a broad panel of biological targets will be crucial for identifying lead compounds with optimal efficacy and safety profiles. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery and development of the next generation of drugs based on this remarkable chemical scaffold.

References

  • Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives. (URL: [Link])

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (URL: [Link])

  • Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. (URL: [Link])

  • Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. (URL: [Link])

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (URL: [Link])

  • Antimicrobial Activity of Some Steroidal Hydrazones. (URL: [Link])

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (URL: [Link])

  • Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. (URL: [Link])

  • Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. (URL: [Link])

  • FDA-Approved Fluorinated Anticancer Drugs. (URL: [Link])

  • Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. (URL: [Link])

  • Isonicotinic acid derivatives and prepar
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (URL: [Link])

  • The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors. (URL: [Link])

  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (URL: [Link])

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (URL: [Link])

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (URL: [Link])

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (URL: [Link])

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (URL: [Link])

  • Antimicrobial susceptibility testing (Broth microdilution method). (URL: [Link])

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (URL: [Link])

  • Fluorine Modulates Species Selectivity in the Triazolopyrimidine Class of Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (URL: [Link])

  • Synthesis and antitumor activity of fluoroquinolone C-3 isostere III: s-triazole oxadiazole methylsulfide derivatives from pefloxacin. (URL: [Link])

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Technical Monograph: 2-(2,4-Difluorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2,4-Difluorophenyl)isonicotinic Acid and Its Analogs: A Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Optimization of Fluorinated Biaryl Scaffolds in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 2-(2,4-Difluorophenyl)isonicotinic acid (CAS: 500586-44-7 ) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This biaryl carboxylic acid combines the electronic modulation of the pyridine ring with the metabolic robustness of the 2,4-difluorophenyl moiety.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its synthetic accessibility via Suzuki-Miyaura cross-coupling, its physicochemical advantages in Structure-Activity Relationship (SAR) campaigns, and its role as a precursor for kinase inhibitors and GPCR modulators.

Chemical Profile & Identity

PropertySpecification
Chemical Name 2-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
Common Name 2-(2,4-Difluorophenyl)isonicotinic acid
CAS Number 500586-44-7
Molecular Formula C₁₂H₇F₂NO₂
Molecular Weight 235.19 g/mol
pKa (Calc) ~4.5 (Carboxylic acid), ~3.2 (Pyridine N)
LogP (Calc) 2.3 – 2.5
H-Bond Donors/Acceptors 1 / 4
Structural Significance

The molecule consists of an isonicotinic acid core substituted at the ortho (C2) position with a 2,4-difluorophenyl ring.

  • Pyridine Nitrogen: Acts as a weak base and hydrogen bond acceptor, often critical for interacting with hinge regions in kinase ATP-binding pockets.

  • Carboxylic Acid: A versatile synthetic handle for amide coupling (to generate peptidomimetics) or bioisosteric replacement (e.g., with tetrazoles or oxadiazoles).

  • 2,4-Difluoro Substitution:

    • Metabolic Stability: Fluorine at the 2 and 4 positions blocks labile C-H sites from Cytochrome P450 oxidation (specifically CYP3A4 and CYP2D6).

    • Conformational Lock: The ortho-fluorine induces a twist between the phenyl and pyridine rings (dihedral angle ~30-45°), disrupting planarity and potentially improving selectivity by mimicking bioactive conformations.

Synthetic Pathways[3][4]

The most robust route to 2-(2,4-Difluorophenyl)isonicotinic acid is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high yields, functional group tolerance, and scalability.

Pathway Logic
  • Substrate Selection: 2-Chloroisonicotinic acid (or its methyl ester) is coupled with 2,4-difluorophenylboronic acid.

  • Catalyst System: A Palladium(0) source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is required.

  • Base: Inorganic bases like Na₂CO₃ or K₃PO₄ facilitate the transmetallation step.

Visualization: Catalytic Cycle & Workflow

The following diagram illustrates the synthetic logic and the catalytic cycle involved in generating the target scaffold.

SuzukiCoupling Start Start: 2-Chloroisonicotinic Acid (Electrophile) Cat Pd(0) Catalyst (Oxidative Addition) Start->Cat Insert Pd Boronic 2,4-Difluorophenylboronic Acid (Nucleophile) Base Base (Na2CO3) (Transmetallation) Boronic->Base Activate Inter Pd(II) Intermediate Cat->Inter RedElim Reductive Elimination Inter->RedElim Base->Inter Coupling RedElim->Cat Regenerate Pd(0) Product Product: 2-(2,4-Difluorophenyl)isonicotinic Acid RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 2-(2,4-Difluorophenyl)isonicotinic acid on a 10 mmol scale. Safety: Perform all steps in a fume hood. Aryl halides and boronic acids can be irritants.

Reagents
  • 2-Chloroisonicotinic acid (1.57 g, 10.0 mmol)

  • 2,4-Difluorophenylboronic acid (1.90 g, 12.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.18 g, 30.0 mmol)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL)

Methodology
  • Degassing: Charge a 100 mL round-bottom flask with 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Reagent Addition: Add the 2-chloroisonicotinic acid, 2,4-difluorophenylboronic acid, and Na₂CO₃ to the solvent.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C under reflux with vigorous stirring for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove palladium black; wash the pad with EtOAc.

    • Concentrate the filtrate to remove dioxane.

    • Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove non-acidic impurities.

    • Acidification: Acidify the aqueous layer to pH ~3 using 1N HCl. A white precipitate should form.

  • Isolation: Extract the precipitate with EtOAc (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) if necessary.

Medicinal Chemistry Applications & SAR

The 2-(2,4-Difluorophenyl)isonicotinic acid moiety is not merely a passive scaffold; it actively contributes to the pharmacological profile of the drug.

Structure-Activity Relationship (SAR) Logic
FeatureFunctionalityOptimization Insight
2,4-Difluoro Pattern Metabolic Blocking The C4-F blocks para-hydroxylation, a common clearance pathway. The C2-F introduces steric bulk, forcing the phenyl ring out of plane relative to the pyridine.
Pyridine N (Pos 1) H-Bond Acceptor Often targets the "hinge region" residue (e.g., Met, Leu) in kinase active sites.
Carboxylic Acid (Pos 4) Vector Attachment Used to attach solubilizing groups (piperazines) or hydrophobic tails (benzyl amines) to access adjacent binding pockets.
Analog Comparison
  • vs. Non-fluorinated (Phenyl): The difluoro analog typically shows 2-5x higher lipophilicity (LogD) and significantly improved half-life (

    
    ) in microsomal stability assays.
    
  • vs. 4-Fluoro only: The 2,4-difluoro analog has a distinct torsional angle due to the ortho-fluorine, which can improve selectivity for narrow binding pockets (e.g., in allosteric modulation).

Case Study: Kinase Inhibition

In the development of inhibitors for targets like p38 MAP kinase or c-Met , the 2-aryl-pyridine core is ubiquitous. The 2,4-difluorophenyl group is frequently employed to optimize the "Region II" hydrophobic pocket interactions, enhancing potency while reducing off-target liability compared to more lipophilic chlorophenyl analogs.

References

  • Synthesis of Biaryl Acids: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). Link

  • Metabolic Stability of Fluorine: Purser, S., et al. "Fluorine in Medicinal Chemistry."[1] Chemical Society Reviews, 37, 320-330 (2008). Link

  • Scaffold Analysis:Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, (2011).
  • Specific CAS Data: ChemicalBook Entry for CAS 500586-44-7.[2] "2-(2,4-Difluorophenyl)isonicotinic acid."[3] Link

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 2-(2,4-Difluorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Overview

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including well-established antimicrobial and anti-inflammatory properties.[1][2][3] The introduction of a difluorophenyl moiety at the 2-position of the pyridine ring, as in 2-(2,4-Difluorophenyl)isonicotinic acid, presents a novel chemical entity with significant therapeutic potential. The fluorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially leading to enhanced potency and a unique pharmacological profile.

This document provides a comprehensive, technically-grounded framework for the preliminary in vitro bioactivity screening of 2-(2,4-Difluorophenyl)isonicotinic acid (herein referred to as 'DFP-IA'). The proposed workflow is designed not merely as a sequence of assays, but as a logical, cascading investigation. We begin with a foundational assessment of cytotoxicity to establish a safe therapeutic window for subsequent mechanistic studies. Based on the known activities of isonicotinic acid derivatives, which prominently feature anti-inflammatory action potentially mediated through cyclooxygenase (COX) inhibition, our screening strategy will prioritize the investigation of anti-inflammatory pathways.[1][4]

The causality behind this experimental design is to efficiently de-risk and profile the compound. By first identifying the concentration at which DFP-IA affects cell viability, we ensure that any observed bioactivity in subsequent assays is not a mere artifact of toxicity. Following this, we will probe its effect on key inflammatory mediators and signaling cascades, namely COX-2, NF-κB, and MAPK pathways, which are central to the inflammatory response.[5][6][7] This tiered approach allows for a rapid go/no-go decision-making process and provides a foundational dataset for future, more targeted investigations.

Logical Workflow for DFP-IA Bioactivity Screening

The screening cascade is designed to logically progress from broad cellular effects to specific molecular interactions. This ensures that resources are directed toward the most promising avenues of investigation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Bioactivity Screening cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation A Compound Solubility & Stability Assessment B Cytotoxicity Profiling (e.g., MTT/Resazurin Assay) A->B Establish Therapeutic Window C Anti-Inflammatory Potential: COX-1/COX-2 Inhibition Assay B->C Proceed if non-toxic at relevant doses D Antimicrobial Screening (MIC/MBC Assays) B->D Parallel Screening E NF-κB Pathway Modulation (Luciferase Reporter Assay) C->E If COX-2 selective or potent F MAPK Pathway Activation (Western Blot for p-p38, p-ERK, p-JNK) E->F Investigate Upstream Signaling

Caption: A cascading workflow for the preliminary bioactivity screening of DFP-IA.

Phase 1: Foundational Assays - Establishing the Experimental Framework

Before investigating specific biological activities, it is imperative to establish the compound's basic physicochemical properties and its effect on cell viability. This self-validating step is critical for the accurate interpretation of all subsequent data.

Cytotoxicity Profiling

The primary objective is to determine the concentration range at which DFP-IA exhibits toxicity to mammalian cells. This allows us to select non-toxic concentrations for mechanism-of-action studies, ensuring that observed effects are due to specific bioactivity rather than general cytotoxicity. Cell-based in vitro models are cost-effective, scalable, and provide initial insights into a compound's toxicity profile.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed RAW 264.7 murine macrophages (a relevant cell line for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of DFP-IA in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of DFP-IA. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation: Cytotoxicity of DFP-IA

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
0.11.230.0798.4
11.210.0996.8
101.150.0692.0
500.880.0570.4
1000.610.0448.8
CC₅₀ (µM) --~102

Note: Data presented is hypothetical and for illustrative purposes.

Phase 2: Primary Bioactivity Screening

With a defined non-toxic concentration range, we proceed to investigate the primary hypothesized bioactivities. Given the strong precedent for anti-inflammatory action in isonicotinic acid derivatives, this is the primary focus.[1][4][10]

Anti-Inflammatory Potential: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[1] We will assess the inhibitory activity of DFP-IA against both COX-1 and COX-2 isoforms to determine its potency and selectivity. Selectivity for COX-2 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on commercially available fluorometric or colorimetric assay kits.[11][12][13]

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid (substrate) solutions according to the manufacturer's protocol. Dilute human recombinant COX-1 and COX-2 enzymes to the working concentration.

  • Inhibitor Preparation: Prepare various concentrations of DFP-IA and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound (DFP-IA) or control. Include wells for 100% enzyme activity (no inhibitor) and background.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate for a precise time (e.g., 2 minutes) at 37°C.[11]

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., stannous chloride).[11]

  • Detection: Measure the product (Prostaglandin F2α) formation using the kit's detection reagents (e.g., via ELISA or a coupled colorimetric/fluorometric reaction).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of DFP-IA. Determine the IC₅₀ (50% inhibitory concentration) for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation: COX Inhibition Profile of DFP-IA

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
DFP-IA>10015.2 ± 1.8>6.5
Celecoxib50.1 ± 4.50.35 ± 0.04143
Indomethacin0.1 ± 0.025.1 ± 0.60.02

Note: Data presented is hypothetical and for illustrative purposes.

Phase 3: Mechanism of Action (MoA) Elucidation

If DFP-IA demonstrates potent and/or selective COX-2 inhibition, the next logical step is to investigate its impact on the upstream signaling pathways that regulate COX-2 expression and inflammation. The NF-κB and MAPK pathways are critical regulators of the inflammatory response.[7][14][15]

NF-κB Pathway Modulation

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of pro-inflammatory gene expression, including COX-2. Its activation involves translocation to the nucleus to initiate transcription. An NF-κB luciferase reporter assay provides a highly sensitive method to quantify the activation of this pathway.[16][17][18]

G LPS LPS/TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto p65/p50 (NF-κB) (Inactive) IkB->NFkB_cyto NFkB_nuc p65/p50 (NF-κB) (Active) NFkB_cyto->NFkB_nuc Translocates Genes Pro-inflammatory Genes (COX-2, IL-6, TNF-α) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus DFPIA DFP-IA (Hypothesized Target) DFPIA->IKK Inhibits? DFPIA->IkB Stabilizes?

Caption: The NF-κB signaling pathway and potential points of inhibition by DFP-IA.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Line: Use a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).[19]

  • Cell Seeding: Seed cells in a 96-well white, opaque plate suitable for luminescence readings.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of DFP-IA for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL). Include unstimulated and stimulated controls.

  • Incubation: Incubate for 6-8 hours to allow for luciferase expression.[16][20]

  • Lysis and Readout: Add a luciferase assay reagent (which lyses the cells and contains luciferin substrate) to each well.

  • Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to cell viability (if necessary) and express the results as a percentage of the stimulated control. Calculate the IC₅₀ value for the inhibition of NF-κB activation.

MAPK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including p38, ERK, and JNK) are also crucial for the inflammatory response and can act upstream of NF-κB.[5][21] We will use Western blotting to assess whether DFP-IA affects the phosphorylation (activation) of key MAPK proteins.

G Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimulus->MAP3K MAP2K MAPKK (MKK3/6, MEK1/2, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Phosphorylates TF Transcription Factors (AP-1, c-Jun) MAPK->TF Phosphorylates Response Inflammatory Response TF->Response DFPIA DFP-IA (Hypothesized Target) DFPIA->MAP3K Inhibits? DFPIA->MAP2K Inhibits?

Caption: The generalized MAPK signaling cascade and potential points of inhibition.

Experimental Protocol: Western Blot for Phosphorylated MAPK

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with a selected effective concentration of DFP-IA (e.g., its COX-2 IC₅₀) for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38), total p38, p-ERK, total ERK, p-JNK, and total JNK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of DFP-IA on MAPK activation.

Synthesis and Future Directions

This structured, multi-phase screening approach provides a robust and efficient pathway for the preliminary characterization of 2-(2,4-Difluorophenyl)isonicotinic acid. The data generated will establish a foundational understanding of the compound's therapeutic window and its primary bioactivity. Positive results, particularly potent and selective inhibition of COX-2 and modulation of the NF-κB or MAPK pathways, would provide a strong rationale for advancing DFP-IA into more complex pre-clinical models, including in vivo efficacy studies for inflammation and pain. The self-validating nature of the workflow, starting with cytotoxicity, ensures that each subsequent result is built upon a solid, interpretable foundation, embodying the principles of rigorous scientific investigation in drug development.

References

  • Dr. Oracle. (2025, May 26). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. Dr.Oracle.
  • Taylor & Francis Online. (n.d.). Isonicotinic acid – Knowledge and References.
  • PubMed. (2017). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening.
  • APExBIO. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • National Institutes of Health (NIH). (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • ResearchGate. (n.d.).
  • PubMed. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
  • PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides.
  • PubMed. (n.d.). Synthesis of isonicotinic acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as antituberculosis agents.
  • Cusabio. (n.d.).
  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • National Institutes of Health (NIH). (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • BenchChem. (2025).
  • Assay Genie. (2024, January 22).
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • ResearchGate. (n.d.). Binding interactions of isonicotinates 5–6 and 8a–8b in the pocket of the COX-2 enzyme.
  • National Institutes of Health (NIH). (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • PubMed Central (PMC). (n.d.).
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • PubMed Central (PMC). (n.d.). A review for cell-based screening methods in drug discovery.
  • PubMed. (2021, February 26). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Royal Society of Chemistry. (2024, September 25). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Thermo Fisher Scientific. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
  • MDPI. (2023, June 9).
  • Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY.
  • ResearchGate. (n.d.). Different studies used as in vitro drug testing models.
  • KoreaMed Synapse. (n.d.).
  • Wikipedia. (n.d.). Isonicotinic acid.
  • The Pharma Innovation Journal. (2016, September 2).
  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK)
  • PubMed. (n.d.).
  • YouTube. (2023, October 4). in vitro assays used in preclinical safety.
  • BPS Bioscience. (n.d.). NF-κB Luciferase Reporter HCT-116 Cell Line.
  • Promega Corporation. (n.d.). GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line.
  • ResearchGate. (2021, September 12). Does anyone know a protocol for measuring COX2 activity?.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

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Methodological & Application

analytical techniques for 2-(2,4-Difluorophenyl)isonicotinic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol establishes the standard operating procedure (SOP) for the physicochemical and structural characterization of 2-(2,4-Difluorophenyl)isonicotinic acid (referred to herein as DPIA ). DPIA is a critical biaryl building block used in the synthesis of kinase inhibitors (e.g., p38 MAPK pathways) and next-generation non-steroidal anti-inflammatory drugs (NSAIDs).

The presence of the isonicotinic acid core (amphoteric, high melting point) combined with the lipophilic, electron-withdrawing difluorophenyl ring presents unique analytical challenges regarding solubility, ionization state, and chromatographic retention. This guide prioritizes orthogonal validation using HPLC-UV/MS,


F-NMR, and trace impurity profiling.

Physicochemical Profile & Solubility Strategy

Before instrumental analysis, the amphoteric nature of DPIA must be managed. The pyridine nitrogen is basic (pKa ~3-4), while the carboxylic acid is acidic (pKa ~4-8).

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C

H

F

NO

MW: 235.19 g/mol
Solubility (Water) Low / pH-dependentInsoluble at neutral pH (Isoelectric point). Soluble in high pH (as carboxylate) or low pH (as pyridinium).
Solubility (Organic) Moderate (DMSO, MeOH)DMSO-d6 is the required solvent for NMR.
LogP (Predicted) ~2.5 - 3.2Retains well on C18 columns; requires organic modifier >30%.
Melting Point High (>200°C expected)DSC required for purity; prone to sublimation before melting.

Sample Preparation Protocol:

  • For HPLC: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Sonicate for 10 minutes. The acid ensures the pyridine is protonated and the carboxylate is protonated, maintaining a single ionic species.

  • For NMR: Dissolve 5-10 mg in 0.6 mL DMSO-d6.

Chromatographic Purity & Assay (HPLC-UV-MS)

Rationale: Standard C18 columns can suffer from peak tailing with pyridine derivatives due to silanol interactions. We utilize a Charged Surface Hybrid (CSH) or Polar-Embedded C18 column with an acidic mobile phase to suppress silanol activity and ensure sharp peak shape.

Method parameters
  • Instrument: UHPLC coupled with Single Quadrupole MS (ESI).

  • Column: Waters XSelect CSH C18 (150mm x 4.6mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (aromatic core) and 210 nm (amide/acid); MS (ESI+).

Gradient Table:

Time (min)%A (Water/FA)%B (ACN/FA)Event
0.0955Equilibration
2.0955Injection / Hold
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration
23.0955End

Mass Spectrometry Settings (ESI+):

  • Target Ion: [M+H]

    
     = 236.2 m/z.
    
  • Fragmentor Voltage: 100-135 V (Optimize to minimize in-source fragmentation of COOH).

  • Note: While ESI- (Negative mode) detects the carboxylate ([M-H]

    
     = 234.2), ESI+ is preferred here because the acidic mobile phase (necessary for chromatography) suppresses negative ionization efficiency.
    

Spectroscopic Identification ( F & H NMR)

Rationale: The 2,4-difluorophenyl motif provides a distinct "fingerprint" in


F NMR, allowing for rapid confirmation of regio-chemistry without interference from the pyridine core.
Protocol: F NMR (376 MHz or higher)
  • Solvent: DMSO-d6.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) - Optional for quantitation.
  • Acquisition: Proton-decoupled (

    
    F{
    
    
    
    H}) to simplify multiplets.

Expected Chemical Shifts (relative to CFCl


): 
  • F-4 (Para to connection):

    
     -105 to -110 ppm (Multiplet/Quartet).
    
  • F-2 (Ortho to connection):

    
     -112 to -118 ppm (Multiplet).
    
    • Diagnostic: The Ortho-F will show a "through-space" or coupling interaction with the Pyridine H-3 proton if NOE experiments are run, confirming the attachment point.

Protocol: H NMR (400 MHz)
  • Key Signals:

    • COOH: Broad singlet at

      
       13.0–14.0 ppm (exchangeable with D
      
      
      
      O).
    • Pyridine H-3: Singlet or fine doublet (due to F-coupling) typically

      
       8.0–8.5 ppm.
      
    • Pyridine H-5/H-6: Doublets at

      
       7.8–8.8 ppm.
      
    • Phenyl Protons: Multiplets in the

      
       7.0–7.5 ppm range.
      

Impurity Profiling (The Safety Net)

Since DPIA is likely synthesized via Suzuki-Miyaura coupling (2-chloroisonicotinic acid + 2,4-difluorophenylboronic acid), specific process impurities must be monitored.

Impurity Table:

Impurity TypeOriginDetection MethodLimit (Typical)
Boronic Acid Unreacted Starting MaterialHPLC (Early eluting, polar)< 0.5%
Chloropyridine Unreacted Starting MaterialHPLC / GC-MS< 0.1%
Homocoupling Biaryl formation (Ar-Ar)HPLC (Late eluting, very hydrophobic)< 0.2%
Palladium (Pd) Catalyst ResidueICP-MS< 10-20 ppm
Regioisomers 3-(2,4-difluoro...) isomer

F NMR / HPLC (Resolution > 1.[1]5)
< 0.1%

Analytical Workflow Diagram

The following logic flow illustrates the decision-making process for lot release.

AnalyticalWorkflow Start Crude DPIA Sample Solubility Solubility Test (DMSO/MeOH) Start->Solubility HPLC HPLC-UV/MS Analysis (Acidic Mobile Phase) Solubility->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck NMR 1H & 19F NMR (Structure Confirmation) PurityCheck->NMR Yes ImpurityID Isolate & ID Impurities (Prep HPLC / MS-MS) PurityCheck->ImpurityID No Metals Heavy Metals (ICP-MS) Pd < 20ppm NMR->Metals ImpurityID->Start Re-Purify Release Certificate of Analysis (Release) Metals->Release

Caption: Figure 1. Analytical decision tree for the characterization and release of DPIA intermediate.

References

  • General Properties of Isonicotinic Acid

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 64956, Isonicotinic acid. [Link]

  • HPLC of Pyridine Carboxylic Acids

    • Sielc Technologies.[2] HPLC Separation of Pyridinecarboxylic Acids.[2][3] [Link]

  • 
    F NMR Chemical Shift Data: 
    
    • University of California, Santa Barbara (UCSB).

      
      F Chemical Shifts and Coupling Constants.[4][5][6][7] [Link] (General reference for Ar-F shifts).
      
  • Synthesis Context (Suzuki Coupling of Fluorophenyls)

    • National Institutes of Health (NIH). Synthesis of Isomeric Impurities in Fluorophenyl-based Drugs (Voriconazole/Atorvastatin analogs). [Link]

Sources

Application Notes and Protocols: 2-(2,4-Difluorophenyl)isonicotinic Acid as a Molecular Probe for Kinase-Mediated Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)isonicotinic acid, a novel small molecule designed for the investigation of protein kinase signaling pathways. We will detail its synthesis, rationale for use as a molecular probe, and provide detailed protocols for its application in target engagement and identification studies within cellular contexts. This document is intended for researchers, scientists, and drug development professionals engaged in kinase research and chemical biology.

Introduction: The Rationale for 2-(2,4-Difluorophenyl)isonicotinic Acid as a Kinase Probe

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecules that can modulate kinase activity is a major focus of modern drug discovery.[1]

Molecular probes are essential tools in this endeavor, enabling the identification and validation of new drug targets, the elucidation of complex signaling networks, and the characterization of drug-target interactions in living systems.[2] 2-(2,4-Difluorophenyl)isonicotinic acid has been conceived as a potent and selective molecular probe for a specific subset of the human kinome. The design of this molecule is underpinned by several key principles:

  • The Isonicotinic Acid Scaffold: The pyridine carboxylic acid core is a well-established pharmacophore in a multitude of biologically active compounds, including several approved kinase inhibitors.[3] This scaffold provides a rigid framework for the precise orientation of substituents to interact with the kinase active site.

  • The 2,4-Difluorophenyl Moiety: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties.[4][5] The 2,4-difluorophenyl group can increase the binding affinity of the molecule to its target protein through favorable electrostatic and hydrophobic interactions, and it can also enhance metabolic stability, prolonging the probe's cellular lifetime.[6]

This application note will first describe a plausible and efficient synthesis of 2-(2,4-Difluorophenyl)isonicotinic acid. Subsequently, we will provide detailed protocols for its use as a molecular probe in two key applications: a cellular thermal shift assay (CETSA) for target engagement and a label-free proteomics approach for target identification. Finally, we will propose a strategy for its conversion into a fluorescent probe for cellular imaging applications.

Synthesis and Characterization

The synthesis of 2-(2,4-Difluorophenyl)isonicotinic acid can be efficiently achieved via a palladium-catalyzed Suzuki cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[7]

Proposed Synthetic Scheme

Synthesis_Scheme start1 2-Chloroisonicotinic acid reagents Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80 °C start1->reagents start2 2,4-Difluorophenylboronic acid start2->reagents product 2-(2,4-Difluorophenyl)isonicotinic acid reagents->product

Caption: Proposed synthesis of 2-(2,4-Difluorophenyl)isonicotinic acid.

Detailed Synthesis Protocol
  • To a solution of 2-chloroisonicotinic acid (1.0 eq) in a 4:1 mixture of dioxane and water, add 2,4-difluorophenylboronic acid (1.2 eq) and potassium carbonate (3.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl, which should precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-(2,4-Difluorophenyl)isonicotinic acid as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

Technique Expected Results
¹H NMR Aromatic protons of the pyridine and difluorophenyl rings with characteristic chemical shifts and coupling constants.
¹³C NMR Carbons of the carboxylic acid, pyridine, and difluorophenyl rings.
¹⁹F NMR Two distinct fluorine signals corresponding to the ortho and para positions on the phenyl ring.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₂H₇F₂NO₂.
Purity (HPLC) >95%

Application as a Molecular Probe: Target Engagement

A critical first step in characterizing a molecular probe is to confirm that it engages its intended target within a cellular environment.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[8]

CETSA Experimental Workflow

CETSA_Workflow cluster_0 Cell Treatment and Lysis cluster_1 Heat Shock and Protein Precipitation cluster_2 Analysis of Soluble Protein A Culture cells to desired confluency B Treat cells with probe or vehicle control A->B C Harvest and lyse cells B->C D Aliquot cell lysate C->D E Heat aliquots at different temperatures D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant (soluble fraction) F->G H Analyze protein levels by Western Blot or Mass Spec G->H I Plot thermal stability curves H->I

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol
  • Cell Culture and Treatment:

    • Plate the cells of interest and grow them to 80-90% confluency.

    • Treat the cells with varying concentrations of 2-(2,4-Difluorophenyl)isonicotinic acid or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37 °C.

  • Cell Lysis and Heat Shock:

    • Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed to remove cell debris.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Precipitation and Analysis:

    • Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the probe-treated and vehicle-treated samples.

Expected Results and Interpretation

A successful target engagement will result in a rightward shift in the melting curve of the target protein in the presence of 2-(2,4-Difluorophenyl)isonicotinic acid, indicating that the binding of the probe stabilizes the protein against thermal denaturation.

Application as a Molecular Probe: Target Identification

While CETSA confirms engagement with a known target, identifying novel or off-targets of a molecular probe requires broader, unbiased approaches. Label-free quantitative proteomics methods are powerful tools for identifying the cellular targets of a small molecule without the need for chemical modification of the probe.[9][10]

Label-Free Target Identification Workflow

Target_ID_Workflow cluster_0 Sample Preparation cluster_1 Thermal Profiling cluster_2 Proteomic Analysis A Treat cells with probe or vehicle B Lyse cells and prepare proteome A->B C Heat aliquots across a temperature gradient B->C D Isolate soluble proteins C->D E Protein digestion and peptide labeling (e.g., TMT) D->E F LC-MS/MS analysis E->F G Data analysis to identify stabilized proteins F->G

Caption: Workflow for label-free target identification using thermal proteome profiling.

Detailed Protocol for Thermal Proteome Profiling
  • Cell Treatment and Lysis:

    • Follow the same procedure as in the CETSA protocol to treat cells with 2-(2,4-Difluorophenyl)isonicotinic acid or a vehicle control.

    • Lyse the cells and prepare a clarified proteome extract.

  • Thermal Profiling and Sample Preparation:

    • Aliquot the proteome and heat at a range of temperatures as in the CETSA protocol.

    • Isolate the soluble protein fractions.

    • Perform a protein concentration assay (e.g., BCA) on the soluble fractions.

    • Take equal amounts of protein from each sample for downstream processing.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Quantitative Proteomics:

    • Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) or perform label-free quantification.

    • Combine the labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

    • For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both the probe-treated and vehicle-treated samples.

    • Proteins that show a significant thermal stabilization (a rightward shift in their melting curve) in the presence of the probe are considered potential targets.

Future Directions: Development of a Fluorescent Probe

To enable direct visualization of target engagement and localization in living cells, 2-(2,4-Difluorophenyl)isonicotinic acid can be derivatized into a fluorescent probe. This typically involves conjugating the core molecule to a fluorophore via a suitable linker.[11][12]

Proposed Strategy for Fluorescent Probe Synthesis

Fluorescent_Probe_Synthesis start 2-(2,4-Difluorophenyl)isonicotinic acid reagents1 1. SOCl₂ 2. Amino-linker (e.g., ethylenediamine) start->reagents1 intermediate Amide-linked intermediate reagents2 Fluorophore-NHS ester intermediate->reagents2 product Fluorescent Probe reagents1->intermediate reagents2->product

Caption: Proposed synthesis of a fluorescent probe.

A detailed protocol would involve activating the carboxylic acid of the parent molecule, reacting it with a bifunctional linker, and then conjugating the linker to a fluorophore. The choice of linker and fluorophore will depend on the specific application and desired photophysical properties.

Conclusion

2-(2,4-Difluorophenyl)isonicotinic acid is a promising molecular probe for the investigation of kinase signaling pathways. Its rational design, coupled with a straightforward synthesis, makes it an accessible tool for the research community. The detailed protocols provided herein for target engagement and identification offer a clear roadmap for its application in elucidating the complex roles of kinases in health and disease. Further development into fluorescent probes will expand its utility to live-cell imaging and high-content screening applications.

References

  • Cheng, P., Wang, Y., & Wang, J. (2008). Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Journal of the American Chemical Society, 130(5), 1566-1567.
  • Gao, Q., et al. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Journal of Medicinal Chemistry, 64(20), 14835-14856.
  • Hughes, S. J. (2021). A Practical Guide to Target Engagement Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 965-983.
  • Larock, R. C. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach AB.
  • Luo, M. (2016). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 49(3), 447-455.
  • Mishra, A., & Rana, N. K. (2020). An update of label-free protein target identification methods for natural active products. RSC Advances, 10(56), 33877-33893.
  • Müller, S., & Chaikuad, A. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(3), 205-225.
  • Patel, H., et al. (2021). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 28(1), 1-19.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 3, 2026, from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved February 3, 2026, from [Link]

  • Shah, P., & Sriram, D. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Molecular Structure, 1262, 132980.
  • Sharma, R., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 1-8.
  • Wang, J., et al. (2014). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 1-28).
  • Wikipedia. (2023, November 29). Isonicotinic acid. Retrieved February 3, 2026, from [Link]

Sources

Application Note: Derivatization of 2-(2,4-Difluorophenyl)isonicotinic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The scaffold 2-(2,4-difluorophenyl)isonicotinic acid represents a privileged pharmacophore in modern drug discovery, particularly in the development of inhibitors for Dihydroorotate Dehydrogenase (DHODH) and HIF-Prolyl Hydroxylase (HIF-PH) .

While the carboxylic acid moiety is critical for electrostatic engagement with active site arginine residues (mimicking the substrate carboxylate), it often confers poor membrane permeability and rapid renal clearance. This Application Note details the strategic derivatization of this scaffold to enhance cellular potency and metabolic stability.

Key Optimization Strategies:

  • Metabolic Stability: The 2,4-difluorophenyl ring is retained to block oxidative metabolism (CYP450) at the sensitive phenyl positions.

  • Bioisosteric Replacement: Conversion of the carboxylic acid to 1,3,4-oxadiazoles or heteroaryl amides to modulate pKa, improve lipophilicity (LogD), and enhance cellular accumulation while retaining key hydrogen bond acceptor motifs.

Structural Activity Relationship (SAR) Logic

The design logic follows a "Head-to-Tail" optimization strategy. The biaryl system serves as the hydrophobic anchor, while the acid "head" is the primary vector for derivatization.

SAR Decision Matrix
  • The Anchor (Difluorophenyl): The fluorine atoms at positions 2 and 4 are non-negotiable for metabolic stability. They prevent ring oxidation and induce a twisted biaryl conformation that often matches hydrophobic pockets better than planar biphenyls.

  • The Warhead (Carboxylic Acid):

    • Retention: Good for biochemical potency (salt bridge formation). Poor for cell permeability.

    • Amide Derivatization: Introduces H-bond donors; improves solubility.

    • Heterocycle Formation (Oxadiazole):[1][2] Best balance. Retains planarity and H-bond acceptor capability but removes the ionizable proton, drastically improving passive diffusion.

SAR_Logic Scaffold 2-(2,4-Difluorophenyl) isonicotinic acid Target_Acid Direct Acid (High Potency, Low Permeability) Scaffold->Target_Acid Native Binding Target_Amide Amide Derivatization (Solubility, H-bond Donors) Scaffold->Target_Amide HATU Coupling Target_Bioisostere 1,3,4-Oxadiazole (High Permeability, Metabolic Stability) Scaffold->Target_Bioisostere Cyclodehydration

Figure 1: Strategic diversion points for the isonicotinic acid scaffold. The oxadiazole route is prioritized for intracellular targets like DHODH.

Experimental Protocols

Protocol A: High-Throughput Amide Library Synthesis

Objective: Rapidly explore the S2/S3 sub-pockets of the target protein by coupling diverse amines to the isonicotinic core.

Reagents:

  • Scaffold: 2-(2,4-Difluorophenyl)isonicotinic acid (0.1 mmol per reaction).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow:

  • Activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.2 M concentration). Add DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add the diverse amine (R-NH2, 1.2 equiv) to the reaction vessel.

  • Incubation: Shake/stir at RT for 4 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50%, heat to 50°C for 2 hours.

  • Workup (SPE): Dilute reaction with MeOH (1 mL). Pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge if the product is basic, or a PL-HCO3 MP cartridge to scavenge excess acid.

  • Evaporation: Remove solvent using a centrifugal evaporator (Genevac or SpeedVac).

Protocol B: Bioisosteric Transformation to 1,3,4-Oxadiazole

Objective: Convert the acid to a neutral, lipophilic heterocycle to improve membrane permeability.

Mechanism: This is a two-step sequence: Esterification


 Hydrazide formation 

Cyclization.

Reagents:

  • Thionyl chloride (

    
    ) or Oxalyl chloride.
    
  • Hydrazine hydrate (

    
    ).
    
  • Triethyl orthoformate (for unsubstituted oxadiazole) or substituted acid chlorides.

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Phosphorus oxychloride).[1]
    

Step-by-Step Workflow:

  • Acid Chloride Formation: Reflux 2-(2,4-difluorophenyl)isonicotinic acid in

    
     (5 equiv) for 2 hours. Evaporate to dryness to yield the crude acid chloride.
    
  • Hydrazide Synthesis: Dissolve the crude residue in DCM at 0°C. Slowly add hydrazine hydrate (3 equiv). Stir for 1 hour. Precipitate with water, filter, and dry.

    • Intermediate Validation: Check LCMS for mass [M+H]+ corresponding to the hydrazide.

  • Cyclization (The Critical Step):

    • Suspend the hydrazide in

      
       (5 equiv).
      
    • Add the carboxylic acid equivalent of the desired R-group (e.g., benzoic acid for a phenyl-oxadiazole).

    • Reflux at 100°C for 4-6 hours.

  • Quench: Caution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with saturated

    
    .
    
  • Extraction: Extract with EtOAc (3x), wash with brine, dry over

    
    .
    

Workflow_Oxadiazole Step1 Step 1: Acid Activation (SOCl2, Reflux) Step2 Step 2: Hydrazide Formation (N2H4, 0°C) Step1->Step2 Intermediate Isolation Step3 Step 3: Cyclodehydration (POCl3, 100°C) Step2->Step3 + R-COOH Step4 Step 4: Ice Quench & Workup Step3->Step4 Careful Neutralization

Figure 2: Synthetic workflow for the conversion of the isonicotinic acid scaffold to the 1,3,4-oxadiazole bioisostere.

Analytical & Biological Validation

Quality Control Criteria

Before biological testing, all derivatives must meet the following specifications:

  • Purity: >95% by HPLC (UV 254 nm).

  • Identity: Confirmed by 1H-NMR and HRMS.

  • Solubility: Turbidimetric solubility assay in PBS (pH 7.4) > 10 µM.[2][3][4]

Primary Assay: DHODH Enzymatic Inhibition

To verify "enhanced activity," compounds should be tested in a DCIP (2,6-dichlorophenolindophenol) reduction assay.

  • Enzyme: Recombinant Human DHODH (truncated transmembrane domain).

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (QD).

  • Readout: Decrease in absorbance at 600 nm (reduction of DCIP coupled to QD turnover).

  • Protocol:

    • Incubate compound + DHODH + DCIP + QD in buffer (50 mM Tris, 150 mM KCl, 0.1% Triton X-100) for 10 mins.

    • Initiate reaction with DHO (200 µM).

    • Measure kinetics for 20 mins.

    • Success Metric: An IC50 < 100 nM indicates successful retention of binding affinity with improved physicochemical properties.

Comparative Data Summary

The following table illustrates the expected improvements when derivatizing the core acid.

Derivative ClassLogD (pH 7.4)Permeability (PAMPA)Metabolic Stability (t1/2)DHODH Potency
Parent Acid -1.5 (Low)LowHighHigh (Biochemical) / Low (Cell)
Amide Analog 1.0 - 2.5ModerateModerate (Amidase risk)Moderate
Oxadiazole 2.5 - 3.5 High High High (Cell & Biochem)

References

  • DHODH as a Therapeutic Target: Munier-Lehmann, H., et al. "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2015)." Expert Opinion on Therapeutic Patents, 2016.

  • Bioisosterism in Drug Design: Meanwell, N. A.[5] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.

  • Oxadiazole Synthesis Protocols: Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012.

  • Enasidenib (IDHIFA) Chemistry (Biaryl isonicotinic acid relevance): Stein, E. M., et al. "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia." Blood, 2017.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Yield Trap" in Biaryl Pyridine Synthesis

You are likely encountering low yields (below 40-50%) due to a convergence of three antagonistic factors inherent to this specific molecule:

  • Protodeboronation: The 2,4-difluoro substitution pattern makes the boronic acid electron-deficient and sterically crowded, dramatically increasing the rate of base-catalyzed C-B bond hydrolysis (protodeboronation) before coupling can occur.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, displacing ligands and deactivating the catalytic cycle.

  • Zwitterionic Solubility: The target molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid. This amphoteric nature leads to massive losses during aqueous workup and silica chromatography (streaking).

This guide replaces standard "textbook" Suzuki conditions with a robust, industrial-grade protocol designed to bypass these traps.

Module 1: The "Gold Standard" Protocol (Ester-First Route)

Recommendation: Do NOT couple the free acid (2-chloroisonicotinic acid). The free carboxylic acid interferes with the catalyst and complicates purification. Solution: Use Methyl 2-chloroisonicotinate . The ester protects the catalyst and allows for standard organic purification before a quantitative hydrolysis step.

Step-by-Step Methodology
Phase 1: The Coupling (Suzuki-Miyaura) [1][2][3][4]
  • Substrate: Methyl 2-chloroisonicotinate (1.0 equiv)

  • Nucleophile: 2,4-Difluorophenylboronic acid (1.3 - 1.5 equiv)

    • Note: Excess is required to account for protodeboronation.

  • Catalyst: Pd(dppf)Cl₂[3][5][6]·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate dppf ligand creates a wide bite angle that resists displacement by the pyridine nitrogen better than PPh₃.

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 - 3.0 equiv.

    • Why: Carbonates (Na₂CO₃) often create a pH too high, accelerating protodeboronation. K₃PO₄ buffers effectively while promoting transmetallation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

Protocol:

  • Charge reaction vessel with halide, boronic acid, and K₃PO₄.

  • Add solvents and sparge with Nitrogen/Argon for 15 minutes (Critical: Oxygen kills active Pd(0)).

  • Add Pd(dppf)Cl₂ catalyst.[3][5]

  • Heat to 80-90°C for 4-12 hours. Monitor by LCMS.[7]

    • Stop criterion: Disappearance of the chloride starting material. Do not wait for the boronic acid to disappear (it may decompose).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer (Na₂SO₄), concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The ester will elute cleanly without streaking.

Phase 2: The Hydrolysis (Saponification)
  • Dissolve the purified ester in THF/Water (1:1).

  • Add LiOH·H₂O (2.0 equiv). Stir at RT (usually complete in <1 hour).

  • Isolation (The Critical Step):

    • Evaporate THF.

    • Cool the remaining aqueous solution to 0°C.

    • Slowly acidify with 1M HCl to pH 3-4 (The isoelectric point).

    • The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry. Do not extract.

Module 2: Visualizing the Workflow

The following diagram illustrates the critical decision points and the logic behind the "Ester-First" route.

G Start Start: 2-Chloroisonicotinic Acid Decision Route Selection Start->Decision RouteA Direct Coupling (Acid) Decision->RouteA Not Recommended RouteB Esterification (Methyl Ester) Decision->RouteB Recommended CouplingA Suzuki Coupling (High Risk of Catalyst Poisoning) RouteA->CouplingA CouplingB Suzuki Coupling (Pd(dppf)Cl2 / K3PO4) RouteB->CouplingB Issue1 Problem: Zwitterion Trapping (Poor Solubility) CouplingA->Issue1 Success1 Clean Purification (Silica Column) CouplingB->Success1 Hydrolysis Saponification (LiOH) + pH Adjustment (pH 3-4) Success1->Hydrolysis Final Target: 2-(2,4-Difluorophenyl) isonicotinic acid Hydrolysis->Final

Caption: Workflow comparison showing the "Ester-First" route bypassing zwitterionic solubility issues and catalyst deactivation.

Module 3: Troubleshooting & Diagnostics

If you are seeing low yields, use this diagnostic table to identify the root cause.

SymptomProbable CauseDiagnostic CheckCorrective Action
Low Conversion (<20%) Catalyst PoisoningIs the reaction turning black immediately (Pd aggregation)?Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Ensure thorough degassing.
Starting Material Remaining + No Boronic Acid Protodeboronation LCMS shows mass of 1,3-difluorobenzene (m/z 114) or phenol byproducts.1. Increase boronic acid to 2.0 equiv.2. Switch base to KF or K₃PO₄ .3. Lower temp to 70°C.
Product Present but Isolation Yield Low Isoelectric LossIs the product stuck in the aqueous layer or on silica?Do not column the free acid. Precipitate at pH 3-4. If extraction is necessary, use n-Butanol/EtOAc (1:1).
Homocoupling (Biaryl formation) Oxygen IngressLCMS shows mass of dimerized boronic acid.Degas solvents more rigorously. Add catalyst after degassing.
Deep Dive: The Protodeboronation Issue

The 2,4-difluoro motif is notorious for facilitating the hydrolysis of the C-B bond under basic conditions.

  • Mechanism: Hydroxide attacks the Boron, forming a boronate "ate" complex. The electron-withdrawing fluorines stabilize the transition state for the cleavage of the C-B bond, releasing the arene (1,3-difluorobenzene) [1].

  • Fix: If K₃PO₄ fails, switch to anhydrous conditions using CsF as the base in dry DME or Toluene. This removes the water required for the hydrolytic pathway.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid? A: Yes, and you should. The 2,4-difluorophenylboronic acid pinacol ester is significantly more stable towards protodeboronation than the free acid. If you have the budget, buy or synthesize the Bpin ester. The coupling conditions remain identical.

Q2: My product streaks on the column. How do I fix this? A: This is due to the carboxylic acid interacting with the silica.

  • Method A: Add 1% Acetic Acid to your eluent (if purifying the acid).

  • Method B (Preferred): Convert to the methyl ester, purify, then hydrolyze.

  • Method C: Use Reverse Phase (C18) chromatography with Water/Acetonitrile (+0.1% Formic Acid).

Q3: Why Pd(dppf)Cl₂? Can I use Pd(PPh₃)₄? A: Pd(PPh₃)₄ is acceptable but less robust. The monodentate PPh₃ ligands dissociate easily at high temperatures (required for sterically hindered couplings), leading to "Palladium Black" precipitation. dppf (ferrocene backbone) locks the palladium in the active state longer [2].

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Rueda-Espinosa, J., et al. (2023).[5] "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry, 101(10), 765-772.[5] [5]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-(2,4-Difluorophenyl)isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2,4-Difluorophenyl)isonicotinic acid. This molecule is a crucial building block in medicinal chemistry and drug development, and its efficient synthesis is paramount. The most prevalent and robust method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

The core transformation involves the palladium-catalyzed cross-coupling of a 2-substituted isonicotinic acid derivative with 2,4-difluorophenylboronic acid. While conceptually straightforward, the success of this reaction hinges on a nuanced understanding of the interplay between catalysts, ligands, bases, and solvents. This guide will explain the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Core Synthesis & General Setup

Question 1: What is a reliable starting point for a protocol to synthesize 2-(2,4-Difluorophenyl)isonicotinic acid?

A robust starting point is the Suzuki-Miyaura coupling between 2-chloroisonicotinic acid methyl ester and 2,4-difluorophenylboronic acid, followed by saponification. The ester is often used to improve solubility in organic solvents and prevent potential complications with the free carboxylic acid coordinating to the palladium catalyst.

Baseline Experimental Protocol: Suzuki-Miyaura Coupling & Saponification

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-chloroisonicotinate (1.0 eq.), 2,4-difluorophenylboronic acid (1.2-1.5 eq.), and a suitable base such as K₃PO₄ (2.0-3.0 eq.).

  • Catalyst/Ligand Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%), or a combination of a palladium source like Pd(OAc)₂ (2-5 mol%) and a phosphine ligand (4-10 mol%).

  • Solvent Addition: Add a degassed solvent system. A mixture of dioxane and water (e.g., 4:1 v/v) is a common and effective choice.[1]

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Initial Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is methyl 2-(2,4-difluorophenyl)isonicotinate.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester in a mixture of THF or methanol and an aqueous solution of NaOH or LiOH (2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

  • Purification: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or ether) to remove non-acidic impurities.

  • Product Isolation: Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~3-4.[2] The desired product, 2-(2,4-Difluorophenyl)isonicotinic acid, will precipitate as a solid.

  • Final Steps: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

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Caption: General workflow for the synthesis of 2-(2,4-Difluorophenyl)isonicotinic acid.

Troubleshooting Low Yield and Incomplete Reactions

Question 2: My Suzuki coupling reaction is sluggish, or the yield is very low. What are the most common culprits and how can I fix them?

This is the most frequent issue and can be traced to several factors related to the catalytic cycle. The primary areas to investigate are catalyst activity, reagent quality, and reaction conditions.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which renders it inactive.[3]

    • Solution: Ensure your entire setup is rigorously purged with an inert gas (Argon or Nitrogen). Solvents must be thoroughly degassed before use. This can be achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.[3]

  • Inefficient Base: The base is critical for activating the boronic acid to facilitate transmetalation.[4] Its effectiveness can be highly dependent on the solvent system.

    • Solution: For reactions in aqueous media like dioxane/water, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective. If running an anhydrous reaction, K₃PO₄ can still be effective, but it may require trace amounts of water to function optimally.[5] Sometimes, switching to a stronger base like Cs₂CO₃ can accelerate the reaction.

  • Poor Reagent Quality:

    • Boronic Acid Instability: Boronic acids, especially heteroaromatic ones, can undergo protodeboronation (cleavage of the C-B bond).[3] While 2,4-difluorophenylboronic acid is relatively stable, ensure it is of high purity and has been stored properly.

    • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture.

    • Solution: Use fresh, high-purity reagents. Store ligands and catalysts under an inert atmosphere. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for minor degradation.

  • Sub-optimal Temperature: Many Suzuki couplings require thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

    • Solution: If the reaction is slow at 80 °C, cautiously increasing the temperature to 90-100 °C may improve the rate and yield. However, be aware that excessive temperatures can accelerate catalyst decomposition.[3]

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Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Incomplete Reaction cause1 Catalyst Deactivation Oxygen exposure start->cause1 cause2 Ineffective Base Poor choice for solvent system start->cause2 cause3 Reagent Degradation Boronic acid or ligand impurity start->cause3 cause4 Incorrect Temperature Insufficient thermal energy start->cause4 sol1 Improve Inert Atmosphere Degas solvents thoroughly cause1->sol1 Fix sol2 Screen Bases Try K₃PO₄, Cs₂CO₃, or Na₂CO₃ cause2->sol2 Fix sol3 Use Fresh Reagents Verify purity of starting materials cause3->sol3 Fix sol4 Optimize Temperature Cautiously increase to 90-100°C cause4->sol4 Fix

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.[3]

Understanding Reaction Components

Question 3: How do I select the right palladium catalyst and ligand for this specific transformation?

Catalyst and ligand selection is crucial as it directly influences the efficiency of the oxidative addition and reductive elimination steps. For coupling with a 2-chloropyridine, which can be challenging due to the coordinating nitrogen atom, a well-chosen ligand is key.

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(0) precursors that are reduced in situ to the active catalytic species. Pre-formed Pd(0) catalysts with bulky phosphine ligands are also excellent choices.

  • Ligands: Electron-rich, bulky phosphine ligands are generally preferred for coupling with aryl chlorides. They promote the oxidative addition step and stabilize the palladium center.

    • Buchwald-type ligands: SPhos, RuPhos, and XPhos are highly effective for challenging couplings, including those involving heteroaromatic chlorides.[6]

    • Ferrocenyl ligands: Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a versatile and robust ligand. Catalysts like Pd(dppf)Cl₂ are commercially available and often give good results.[1]

Ligand TypeExampleKey Characteristics
Buchwald Biarylphosphines SPhos, XPhosVery bulky and electron-rich; excellent for activating aryl chlorides.
Ferrocenyl Phosphines dppfHigh thermal stability and good performance with a wide range of substrates.[1]
Trialkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating; effective but can be more air-sensitive.

Recommendation: Start with a reliable, commercially available catalyst like Pd(dppf)Cl₂ . If yields are suboptimal, screening a Buchwald-type ligand like SPhos or XPhos in combination with Pd(OAc)₂ is a logical next step.

Question 4: I'm observing significant byproduct formation, particularly homocoupling of the boronic acid. How can I prevent this?

Homocoupling (Glaser coupling) of the boronic acid to form 4,4'-difluoro-1,1'-biphenyl is a common side reaction, often promoted by the presence of oxygen.

  • Rigorous Degassing: This is the most critical factor. Oxygen can facilitate the oxidative homocoupling pathway. Ensure your solvent and reaction headspace are free of oxygen.[3]

  • Controlled Stoichiometry: Using a large excess of the boronic acid can sometimes lead to more homocoupling. Use the minimum effective excess (typically 1.2 equivalents).

  • Base Choice: Some bases may promote homocoupling more than others. If this is a persistent issue, screening different bases (e.g., switching from a carbonate to a phosphate) may be beneficial.

Mechanism & Purification

Question 5: Can you illustrate the catalytic cycle? Understanding the mechanism helps in troubleshooting.

Absolutely. The Suzuki-Miyaura cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this process helps diagnose which step might be failing. For instance, a failure to initiate a reaction often points to a problem with oxidative addition.

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Suzuki_Cycle Pd0 Active Pd(0)L₂ Catalyst OA Oxidative Addition (Rate-Limiting Step for Ar-Cl) Pd0->OA Ar¹-X TM Transmetalation OA->TM Ar¹-Pd(II)(X)L₂ RE Reductive Elimination TM->RE Ar¹-Pd(II)(Ar²)L₂ RE->Pd0 Ar¹-Ar² Aryl_Halide Ar¹-X (Methyl 2-chloroisonicotinate) Boronic_Acid Ar²-B(OH)₂ (2,4-Difluorophenylboronic acid) Boronic_Acid->TM Base Base (e.g., K₃PO₄) Base->TM Activates Boronic Acid Product Product Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Question 6: My final product, the carboxylic acid, is proving difficult to purify. What are some effective strategies?

The amphoteric nature of aminocarboxylic acids can sometimes complicate purification.

  • Acid-Base Extraction: This is the most powerful tool. After saponification, a wash with a non-polar solvent like ether or ethyl acetate while the solution is still basic (pH > 10) will remove neutral organic impurities. Subsequent acidification to the isoelectric point (pI), typically around pH 3-4, will cause the desired product to precipitate.

  • Recrystallization: If the precipitated solid is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/water, or ethyl acetate/hexanes) can be very effective.

  • Avoiding Emulsions: During the workup, vigorous shaking can lead to emulsions. Gentle inversions of the separatory funnel are recommended. If an emulsion forms, adding a small amount of brine can help break it.

  • Chelating Impurities: If you suspect residual palladium is contaminating your product, washing the organic solution of the ester intermediate with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help remove it.

References
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(43), 26658-26662. [Link]

  • Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda Blog. [Link]

  • Müller, W., & Pfitzner, H. (1995). Process for the preparation of 2,4-pyridinedicarobxylic acid.
  • Górka, A., & Szymańska, K. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 735. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Cislak, F. E. (1956). Process for preparing isonicotinic acid.
  • Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Indian Journal of Biotechnology, 8, 431-434. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Babbar, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 5(4), 147-152. [Link]

  • Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(4), 305-308. [Link]

  • Campeau, L. C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7296–7297. [Link]

  • DasBoots. (2019). Comment on "Diagnosing issues with a failed Suzuki coupling?". Reddit. [Link]

Sources

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-24DF-ISO Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(2,4-Difluorophenyl)isonicotinic acid is a critical workflow in medicinal chemistry, often serving as a scaffold for kinase inhibitors and anti-inflammatory agents. The standard route involves a Suzuki-Miyaura cross-coupling between a 2-haloisonicotinic acid derivative (typically methyl 2-chloroisonicotinate) and 2,4-difluorophenylboronic acid.

While theoretically straightforward, this reaction is notorious for specific failure modes driven by the electronic and steric properties of the 2,4-difluorophenyl moiety. This guide addresses the three most common "silent killers" of this synthesis: Protodeboronation , Hydrodehalogenation , and Decarboxylation .

Module 1: The Core Coupling (Suzuki-Miyaura)

The Challenge: The "Disappearing" Boronic Acid

The 2,4-difluorophenylboronic acid is electronically deactivated and sterically hindered. The fluorine atoms (electronegative) withdraw electron density, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation) before the transmetallation step can occur.

Troubleshooting Guide (Q&A)

Q1: I added 1.2 equivalents of boronic acid, but HPLC shows incomplete conversion and no remaining boronic acid. Where did it go? A: You are likely experiencing rapid protodeboronation . The 2,4-difluoro substitution pattern stabilizes the anionic intermediate required for hydrolytic deboronation.

  • Diagnosis: Check for the presence of 1,3-difluorobenzene (volatile, may co-elute with solvent front) in your GC/LC traces.

  • Solution:

    • Switch Ligands: Standard PPh3-based catalysts (e.g., Pd(PPh3)4) are too slow. Use electron-rich, bulky biaryl phosphine ligands like SPhos or XPhos . These accelerate the transmetallation step, outcompeting the deboronation side reaction.

    • Base Management: Avoid strong hydroxide bases if possible. Use anhydrous K3PO4 or Cs2CO3 in a solvent system with minimal water (e.g., Dioxane/H2O 10:1 instead of 1:1).

Q2: I see a significant impurity that elutes later than my product. Mass spec suggests a dimer. A: This is oxidative homocoupling of the boronic acid, forming 2,2',4,4'-tetrafluorobiphenyl.

  • Root Cause: Dissolved oxygen in the solvent system.

  • Solution: Sparging with argon is often insufficient for sensitive couplings. Use freeze-pump-thaw cycling (3 cycles) for your solvents or a vigorous nitrogen sparge for at least 30 minutes before adding the catalyst.

Q3: My starting material (2-chloroisonicotinate) is being consumed, but I'm getting a product with Mass M-34 (Des-chloro). A: This is hydrodehalogenation . The Pd-oxidative addition complex is being reduced by a hydride source (often the alcohol solvent or amine base) instead of undergoing transmetallation.

  • Root Cause: The transmetallation step is too slow (steric hindrance from the ortho-fluorine) or the catalyst loading is too low.

  • Solution: Increase the concentration of the boronic acid (pushing kinetics) and switch to a non-protic solvent system (e.g., Toluene/Dioxane) to remove hydride sources.

Module 2: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways determining your yield.

ReactionPathways Start Reagents: 2-Cl-Isonicotinate + 2,4-Difluoro-Ph-B(OH)2 OxAdd Oxidative Addition (Pd-Ar-Cl Complex) Start->OxAdd Pd(0) Deboron SIDE REACTION 1: Protodeboronation (Loss of Boronic Acid) Start->Deboron H2O/Base (Fast for Poly-F) Homo SIDE REACTION 3: Homocoupling (Formation of Biaryl) Start->Homo O2 present TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal Requires Active Boronate Dehalo SIDE REACTION 2: Hydrodehalogenation (Formation of Isonicotinate) OxAdd->Dehalo Slow Transmetal. + Hydride Source RedElim Reductive Elimination TransMetal->RedElim Product Target Product: 2-(2,4-Difluorophenyl) isonicotinate RedElim->Product

Figure 1: Competitive kinetic pathways in the Suzuki coupling of fluorinated phenyls. Green indicates the desired path; Red/Yellow indicate yield-killing side reactions.

Module 3: Functional Group Integrity & Workup

The Challenge: The Unstable Pyridine Core

Isonicotinic acid derivatives are zwitterionic and can be thermally unstable. The electron-deficient pyridine ring facilitates decarboxylation , especially when the electron-withdrawing 2,4-difluorophenyl group is attached at the 2-position.

Troubleshooting Guide (Q&A)

Q4: After hydrolysis of the ester, I dried the solid at 80°C and the mass decreased. NMR shows loss of the acid proton. A: You likely triggered thermal decarboxylation .

  • Mechanism: Pyridine-4-carboxylic acids can decarboxylate via a zwitterionic intermediate. The 2,4-difluorophenyl group pulls electron density, destabilizing the carboxyl bond further.

  • Solution:

    • Acidification: Do not use strong mineral acids (HCl) at high temps. Use acetic acid to adjust pH to the isoelectric point (~pH 3-4) to precipitate the product.

    • Drying: Dry under high vacuum at < 45°C . Avoid oven drying > 60°C.

Q5: The product is highly colored (grey/black) and contains residual Palladium (>500 ppm). A: Pyridines are excellent ligands for Palladium. Standard washes won't remove it.

  • Solution:

    • Scavengers: Treat the crude organic solution (before crystallization) with Thiol-modified Silica (Si-Thiol) or Activated Carbon at 50°C for 1 hour.

    • Crystallization: Recrystallize from EtOH/Water or AcOH/Water . Avoid DCM/MeOH as they often trap Pd in the lattice.

Module 4: Optimized Protocol Parameters

To minimize the side reactions described above, we recommend the following "Robust Protocol" parameters.

ParameterRecommendationRationale
Catalyst Pd(OAc)2 + SPhos (1:2 ratio) or Pd(dppf)Cl2 SPhos is bulky and electron-rich, accelerating transmetallation of hindered/fluorinated boronic acids [1].
Boronic Acid Equiv 1.3 - 1.5 eq Compensates for unavoidable protodeboronation losses.
Base K3PO4 (2.0 eq) Phosphate is gentler than carbonate and buffers the pH, reducing deboronation rates.
Solvent Toluene / Water (10:1) Biphasic systems often protect the boronic acid better than miscible ethers like THF.
Temperature 80°C - 90°C High enough to drive coupling, but avoid refluxing >100°C to prevent decarboxylation.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose low yields in real-time.

TroubleshootingTree Start Problem: Low Yield CheckSM Is 2-Cl-Pyridine consumed? Start->CheckSM CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron No ImpurityCheck Check Impurity Profile CheckSM->ImpurityCheck Yes BoronGone Result: Boronic Acid Gone (Protodeboronation) CheckBoron->BoronGone No BoronLeft Result: Boronic Acid Intact (Catalyst Dead) CheckBoron->BoronLeft Yes DesHalo Result: Des-Chloro Product (Hydrodehalogenation) ImpurityCheck->DesHalo Peak M-34 found Decarb Result: Mass M-44 (Decarboxylation) ImpurityCheck->Decarb Peak M-44 found FixDeboron Fix: Add more Boronic Acid, Switch to SPhos, Dry Solvent BoronGone->FixDeboron FixCat Fix: Degas Solvents (O2 removal), Check Catalyst Quality BoronLeft->FixCat

Figure 2: Diagnostic decision tree for reaction failure analysis.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes with More Challenging Substrates. Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Decarboxylation mechanisms in pyridine acids).

Sources

Technical Support Center: Strategies for Reducing the Toxicity of 2-(2,4-Difluorophenyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-(2,4-difluorophenyl)isonicotinic acid scaffold is a privileged structure in medicinal chemistry, offering significant therapeutic potential across various disease areas. However, as with many highly functionalized aromatic compounds, derivatives of this class can present toxicity challenges, primarily linked to metabolic liabilities. This technical guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing, troubleshooting, and mitigating the toxicity associated with these compounds. Our focus is on providing not just protocols, but the underlying scientific rationale to empower informed decision-making in your discovery programs.

Section 1: Frequently Asked Questions - Understanding the Roots of Toxicity

This section addresses the fundamental questions regarding the potential toxicophores within the 2-(2,4-difluorophenyl)isonicotinic acid structure.

Q1: What are the most probable mechanisms driving the toxicity of these derivatives?

The toxicity of this chemical class is often multifactorial but typically originates from two primary sources:

  • Metabolic Activation of the Aromatic Ring: The electron-rich 2,4-difluorophenyl ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1][2][3] This process can generate chemically reactive, electrophilic intermediates (e.g., epoxides or quinone-imines) that are not efficiently detoxified. These reactive metabolites can then form covalent bonds with cellular nucleophiles like proteins and DNA, leading to organ toxicity (especially hepatotoxicity), hypersensitivity reactions, and carcinogenesis.[4][5]

  • Carboxylic Acid Moiety Liabilities: While essential for the activity of many drugs, the isonicotinic acid's carboxylic group can be a metabolic liability.[6] It can be converted into reactive acyl glucuronides or CoA thioesters, which are also capable of acylating proteins and triggering idiosyncratic drug toxicity.[6]

Q2: Which Cytochrome P450 (CYP) enzymes are most likely involved?

While the specific CYP isoform depends on the exact substitution pattern of the derivative, the major drug-metabolizing enzymes from the CYP1, CYP2, and CYP3 families are the primary candidates for the oxidative metabolism of such aromatic structures.[1][2] For instance, CYP3A4 is a common enzyme involved in the metabolism of a wide array of xenobiotics, and its potential inhibition or metabolism-dependent inhibition by a drug candidate is a critical parameter to assess.[7]

Q3: Does the fluorine substitution increase or decrease toxicity?

The role of fluorine is complex. On one hand, fluorine substitution can be strategically used to block sites of metabolism. By placing a fluorine atom at a position that is susceptible to hydroxylation, you can prevent the formation of a potentially toxic metabolite.[7] On the other hand, the high chemical stability of the carbon-fluorine bond means that if the molecule does undergo metabolism, the resulting metabolites can be persistent.[8][9] Furthermore, the electronic effects of fluorine can influence the reactivity of the entire molecule. Therefore, the impact of fluorine must be evaluated on a case-by-case basis.

Section 2: Troubleshooting Guide - High Cytotoxicity Observed in In Vitro Assays

Scenario: Your lead 2-(2,4-difluorophenyl)isonicotinic acid derivative shows excellent target potency but exhibits significant cytotoxicity in a standard in vitro assay (e.g., MTT assay in HepG2 cells).

Objective: To determine if the observed toxicity is caused by the formation of reactive metabolites and to identify the metabolic "hotspot."

Step 1: Confirming Metabolism-Dependent Toxicity

The first step is to ascertain whether metabolic bioactivation is a prerequisite for the observed toxicity.[10] This can be achieved by comparing the compound's cytotoxicity in cell lines with varying metabolic capacities.

Experimental Protocol: Comparative Cytotoxicity Assay

  • Cell Line Selection:

    • Metabolically Competent: Human hepatoma cells (e.g., HepG2), which express a range of Phase I and Phase II metabolic enzymes.[11]

    • Metabolically Incompetent: A cell line with low or negligible CYP450 activity (e.g., HEK293 or the target-expressing cell line if it lacks metabolic enzymes).

  • Assay Procedure:

    • Seed both cell lines in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of your test compound for 48-72 hours.

    • Assess cell viability using a standard method like the MTT or CellTiter-Glo® assay.[12]

  • Data Analysis & Interpretation:

    • Calculate the IC50 (concentration causing 50% inhibition of cell viability) for each cell line.

    • Expected Outcome: A significantly lower IC50 value in the metabolically competent HepG2 cells compared to the incompetent cell line strongly suggests that the toxicity is mediated by a metabolite.[10]

Step 2: Detecting Reactive Metabolite Formation

If Step 1 suggests metabolism-dependent toxicity, the next logical step is to directly trap the putative reactive metabolites. The most common method is the glutathione (GSH) trapping assay.[4][13]

Experimental Protocol: Glutathione (GSH) Trapping in Human Liver Microsomes (HLM)

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • Human Liver Microsomes (HLM) (final concentration ~1 mg/mL)

    • Test Compound (e.g., 10 µM)

    • Glutathione (GSH) (final concentration ~5 mM)

    • NADPH regenerating system (to initiate the metabolic reaction)

    • Phosphate buffer (to a final volume, e.g., 500 µL)

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation: Centrifuge the sample to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system. Search for the mass of the parent compound plus the mass of glutathione (or a fragment thereof) to identify potential GSH adducts.

  • Interpretation: The detection of one or more GSH adducts is direct evidence of the formation of an electrophilic, reactive metabolite.[14]

Experimental Workflow: Diagnosing Metabolism-Based Toxicity

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Confirmation & Identification A High Cytotoxicity Observed in HepG2 Assay B Comparative Cytotoxicity Assay (HepG2 vs. HEK293) A->B C Is IC50 in HepG2 << IC50 in HEK293? B->C D Toxicity is Likely Metabolism-Dependent C->D Yes E Toxicity is Likely Due to Parent Compound (On-/Off-Target) C->E No F GSH Trapping Assay with HLM + LC-MS/MS D->F G GSH Adduct(s) Detected? F->G H Reactive Metabolite Confirmed. Proceed to Structural Modification. G->H Yes I No Reactive Metabolite Detected. Consider Alternative Mechanisms (e.g., Mitochondrial Toxicity) G->I No

Replacing the carboxylic acid liability with a stable bioisostere.

Q6: Can toxicity be reduced through non-structural approaches?

Yes, formulation strategies can be employed to mitigate toxicity, particularly if it is linked to high peak plasma concentrations (Cmax). [15][16]

  • Pharmacokinetic Modulation: Developing a modified-release formulation can slow the rate of drug absorption, lowering the Cmax while maintaining the overall exposure (AUC). This reduces the burden on metabolic enzymes at any given time, potentially decreasing the rate of reactive metabolite formation. [16]* Excipient Use: Incorporating antioxidants (like ascorbic acid) or pH modifiers into the formulation can enhance the stability of the drug product, preventing degradation into potentially toxic species before administration. [15]

Section 4: Validating the "Detoxified" Analog

After synthesizing a new analog based on the mitigation strategies above, it is crucial to perform a full validation cycle to confirm that the changes had the desired effect without introducing new liabilities.

Validation Workflow Protocol

  • Confirm Target Activity: Ensure the new analog retains the desired potency and selectivity at the biological target. A significant loss of activity may render the modification unviable.

  • Re-run Cytotoxicity Assays: Perform the comparative cytotoxicity assay (as in Section 2, Step 1) with the new analog. The goal is to see a significant increase in the IC50 in HepG2 cells, ideally bringing it closer to the IC50 observed in metabolically incompetent cells.

  • Repeat GSH Trapping Assay: Conduct the GSH trapping experiment (Section 2, Step 2) on the new analog. The desired outcome is a significant reduction or complete elimination of any GSH adducts that were observed with the parent compound. [13]4. Full CYP Inhibition Profile: Profile the new analog against a panel of key CYP450 isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) to ensure that the structural modifications have not introduced a new drug-drug interaction liability.

  • In Vivo Toxicology: If the in vitro data is promising, proceed to preliminary in vivo toxicology studies in an appropriate animal model to assess for organ toxicity and overall tolerability.

Visualization: Validation Workflow for a Modified Analog

G Start Synthesized New Analog Potency 1. Confirm Target Potency Start->Potency Cytotox 2. Re-run Cytotoxicity Assays Potency->Cytotox GSH 3. Repeat GSH Trapping Assay Cytotox->GSH CYP 4. Profile CYP Inhibition GSH->CYP Decision Is Compound Profile Improved? CYP->Decision Success Proceed to In Vivo Toxicology Studies Decision->Success Yes Fail Re-design or Abandon Analog Decision->Fail No

A sequential workflow for validating a potentially less toxic compound.

References

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. J. Chem. Pharm. Res., 16(1), 092. [Link]

  • T'jollyn, H., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 197-206. [Link]

  • Dalvie, D. (2012). Detecting reactive drug metabolites for reducing the potential for drug toxicity. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 589-605. [Link]

  • Wang, Y., et al. (2021). Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process. Environmental Science and Pollution Research, 29, 21239–21249. [Link]

  • Al-Masoudi, M. A., & Shah, M. (2022). Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. ACS Omega, 7(51), 48259–48271. [Link]

  • Genuis, S. J., & Birkholz, D. (2012). Human detoxification of perfluorinated compounds. Public Health, 126(6), 527-529. [Link]

  • Park, B. K., et al. (2011). Risk assessment and mitigation strategies for reactive metabolites in drug discovery and development. Nature Reviews Drug Discovery, 10, 292-306. [Link]

  • Batalha, N., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Cellular and Infection Microbiology, 12, 874051. [Link]

  • Formulation and Regulatory Considerations for Development of a Drug Product with Abuse-Deterrent Properties. (2015). American Pharmaceutical Review. [Link]

  • Cytotoxic and acute toxicity studies of isoniazid derivatives. (2014). International Journal of Biosciences, 5(1), 1-8. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2022). MDPI. [Link]

  • Ku, M. S. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. Expert Opinion on Drug Delivery, 7(12), 1397-1417. [Link]

  • Metodiewa, D., & Dunford, H. B. (1990). Different Oxidative Pathways of Isonicotinic Acid Hydrazide and Its Meta-Isomer, Nicotinic Acid Hydrazide. Archives of Biochemistry and Biophysics, 278(1), 127-134. [Link]

  • Al-Jenoobi, F. I., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine, 13(12), 1672. [Link]

  • Schadt, S., & Tschirret-Guth, R. (2017). Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. Drug Discovery Today, 22(4), 633-640. [Link]

  • Lukavsky, J., & Petrovicky, O. (1954). [Two cases of toxic manifestations in the treatment of pulmonary tuberculosis with isonicotinic acid hydrazide]. Casopis Lekaru Ceskych, 93(36-37), 1019-1021. [Link]

  • Journet, M., et al. (2021). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(3), 1548–1554. [Link]

  • Human detoxification of perfluorinated compounds. (2012). ResearchGate. [Link]

  • Formulation Strategies for High Dose Toxicology Studies: Case Studies. (2014). ResearchGate. [Link]

  • Dealing with Reactive Metabolites in Drug Discovery. (2016). American Chemical Society. [Link]

  • D'Arrigo, G., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8781. [Link]

  • Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design. (2017). ResearchGate. [Link]

  • Isonicotinic acid – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule. (2022). ACS Omega. [Link]

  • Will, Y., & Ewart, L. (2015). A simple model to solve a complex drug toxicity problem. Expert Opinion on Drug Metabolism & Toxicology, 11(10), 1525-1528. [Link]

  • In vitro studies on the toxicity of isoniazid in different cell lines. (2001). ResearchGate. [Link]

  • Bassett, D. J., & Fisher, A. B. (1978). Stimulation of rat lung metabolism with 2,4-dinitrophenol and phenazine methosulfate. American Journal of Physiology-Lung Cellular and Molecular Physiology, 234(6), E633-E639. [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

  • Fluorine detoxification mechanisms of spent potlining incineration in response to calcium compounds. (2020). ResearchGate. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2023). National Institutes of Health. [Link]

  • Tendi, E. A., et al. (2001). In Vitro Studies on the Toxicity of Isoniazid in Different Cell Lines. Human & Experimental Toxicology, 20(11), 587-593. [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (n.d.). ResearchGate. Retrieved from [Link]

  • Une, N., & Wahid, A. (2023). Biochemistry, Cytochrome P450. StatPearls. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). MDPI. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2007). Bioorganic & Medicinal Chemistry Letters, 17(19), 5331-5335. [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of Medicinal Chemistry, 46(18), 3778-3781. [Link]

  • P450 Enzyme System (Inducers, Inhibitors, & Subtypes). (2019, March 16). YouTube. [Link]

  • Roy, K., & Kar, S. (2016). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. Molecules, 21(12), 1731. [Link]

  • Selvam, V., & Srinivasan, S. (2019). Neonicotinoid Poisoning and Management. Indian Journal of Critical Care Medicine, 23(Suppl 4), S260–S262. [Link]

Sources

Technical Support Center: Optimizing Oral Bioavailability of 2-(2,4-Difluorophenyl)isonicotinic Acid

[1]

Current Status: Active Ticket ID: BIO-AVAIL-24DFP Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Troubleshooting Solubility, Permeability, and Formulation Stability for 2-(2,4-Difluorophenyl)isonicotinic Acid[1]

Technical Overview & Compound Profile

2-(2,4-Difluorophenyl)isonicotinic acid is a biaryl pyridine derivative characterized by a rigid, planar structure.[1] Based on its physicochemical properties, this compound typically behaves as a BCS Class II molecule (Low Solubility, High Permeability).

  • Core Challenge: The "Brick Dust" Effect. The planar biaryl core facilitates strong

    
    -
    
    
    stacking in the crystal lattice, leading to high melting points and poor aqueous solubility, particularly in the acidic environment of the stomach where the carboxylic acid moiety (pKa
    
    
    4.8–5.0) remains unionized.[1][2]
  • Target Profile: To achieve therapeutic plasma exposure, formulation strategies must focus on increasing the dissolution rate and maintaining supersaturation in the small intestine.

Physicochemical Snapshot
PropertyValue (Est.)Implication
pKa (Acidic) 4.8 – 5.0Low solubility in gastric fluid (pH 1.2); higher solubility in intestinal fluid (pH 6.8).[1][2]
LogP 2.8 – 3.2Moderate lipophilicity; good permeability once dissolved.[1][2]
Melting Point > 200°CHigh lattice energy; requires high-energy processing (e.g., HME, Spray Drying) to disrupt.
BCS Class Class IIBioavailability is dissolution-rate limited .

Troubleshooting Guide: Dissolution & Solubility

Q1: The compound precipitates immediately in Simulated Gastric Fluid (SGF). How can I prevent this?

Diagnosis: As a weak acid, the compound is protonated (neutral) and least soluble at pH 1.2. Standard micronization is often insufficient because the intrinsic solubility is too low.[1][2]

Solution: Salt Selection & Buffering Do not rely on the free acid form.[1][2] You must disrupt the crystal lattice energy using a counter-ion that enhances wetting and local pH.[1][2]

Recommended Protocol: Salt Screening Avoid mineral acids (e.g., HCl) which will only protonate the pyridine nitrogen and may not disrupt the acid dimerization. Focus on basic counter-ions .

  • Primary Candidates: Sodium (

    
    ), Potassium (
    
    
    ).[1][2]
  • Secondary Candidates (if common ion effect is a risk): Meglumine (N-methyl-D-glucamine), Tris, or L-Lysine.[1][2] Meglumine is particularly effective for weak acids to prevent "gelling" during dissolution.[1]

Experimental Workflow:

  • Dissolve free acid in THF/Water (80:20).[1][2]

  • Add 1.05 equivalents of base (e.g., NaOH, Meglumine).

  • Evaporate solvent or use anti-solvent (Isopropanol) precipitation.[1][2]

  • Analyze via DSC (Differential Scanning Calorimetry) to confirm a new distinct melting point (salt species) vs. physical mixture.

Q2: We see good initial dissolution in intestinal media (FaSSIF), but it crashes out after 20 minutes. Why?

Diagnosis: This is the "Spring and Parachute" failure.[1][2] The salt form dissolves rapidly (Spring), creating a supersaturated solution. However, without a crystallization inhibitor, the compound rapidly nucleates and precipitates back to its stable, insoluble free acid form.

Solution: Amorphous Solid Dispersion (ASD) You need a polymer "parachute" to inhibit nucleation and maintain supersaturation.[1][2]

Selection Guide for Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Best Choice.[1][2] It is enteric (insoluble in stomach, protects drug) and dissolves at pH > 5.5, releasing the drug in the duodenum while inhibiting recrystallization.

  • PVP-VA (Copovidone): Good general solubility enhancer but non-enteric; risk of precipitation in the stomach.[1][2]

Protocol: ASD Screening via Solvent Casting [1]

  • Prepare 10 mg/mL drug solution in Methanol/DCM (1:1).

  • Dissolve polymer (HPMC-AS-L, HPMC-AS-M, PVP-VA64) to create Drug:Polymer ratios of 1:3 and 1:5 .[1][2]

  • Rotary evaporate to dryness (or spray dry).[1][2]

  • Dissolution Test: Perform a 2-stage dissolution (pH 1.2 for 1 hr

    
     pH 6.8 buffer).
    
    • Success Criteria: Maintenance of >5x intrinsic solubility for 120 minutes in pH 6.8.[1][2]

Troubleshooting Guide: Permeability & Absorption

Q3: Caco-2 permeability is lower than predicted by LogP. Is efflux a factor?

Diagnosis: While 2-(2,4-difluorophenyl)isonicotinic acid is lipophilic, the ionized carboxylate at physiological pH (7.[1]4) has lower passive permeability than the neutral form.[1][2] Furthermore, fluorinated biaryls can sometimes be substrates for BCarp (Breast Cancer Resistance Protein) or P-gp .[1][2]

Solution: Lipid-Based Formulation (SEDDS) If the ASD approach fails, switch to a Self-Emulsifying Drug Delivery System (SEDDS).[1][2] This solubilizes the drug in a lipid core, bypassing the dissolution step and potentially inhibiting efflux pumps (surfactants like Cremophor EL or Vitamin E TPGS are P-gp inhibitors).[1]

Formulation Matrix (Type IIIB SEDDS):

Component Type Recommended Excipient Function
Oil (Lipid Phase) Capryol 90 or Peceol Solubilizes the lipophilic drug core.[1][2]
Surfactant Cremophor EL or Tween 80 Emulsifies oil into droplets (<200nm).[1][2]

| Co-Solvent | PEG 400 or Transcutol P | Prevents drug precipitation upon dispersion.[1][2] |

Visual Decision Tree: Formulation Strategy

FormulationStrategyStartStart: 2-(2,4-Difluorophenyl)isonicotinic acidSolubilityCheckIs Aqueous Solubility< 10 µg/mL?Start->SolubilityCheckClassCheckDetermine BCS ClassSolubilityCheck->ClassCheckYesClassIIBCS Class II(Low Sol / High Perm)ClassCheck->ClassIIHigh LogPClassIVBCS Class IV(Low Sol / Low Perm)ClassCheck->ClassIVEfflux SubstrateSaltScreenStep 1: Salt Screening(Na+, Meglumine)ClassII->SaltScreenLipidStep 3: Lipid Formulation(SEDDS / Softgel)ClassIV->LipidSaltSuccessSolubility > 100x?Stable?SaltScreen->SaltSuccessASDStep 2: Amorphous Solid Dispersion(HPMC-AS / Spray Drying)SaltSuccess->ASDNo (Unstable)FinalFormFinal Oral Dosage FormSaltSuccess->FinalFormYesASD->FinalFormLipid->FinalForm

Caption: Decision matrix for selecting the optimal formulation strategy based on solubility and permeability data.

Advanced Troubleshooting: Stability & Processing

Q4: The amorphous dispersion recrystallizes after 1 month at 40°C/75% RH.

Diagnosis: The glass transition temperature (


Corrective Actions:

  • Increase Polymer Ratio: Shift from 1:3 to 1:5 (Drug:Polymer). Higher polymer content raises the composite

    
    .[1][2]
    
  • Switch Polymer: If using PVP-VA (hygroscopic), switch to HPMC-AS (L or M grade) .[1][2] HPMC-AS is less hygroscopic and provides better moisture protection.[1][2]

  • Packaging: Ensure induction-sealed HDPE bottles with silica gel desiccant are used.

Stability Testing Protocol (Accelerated):

  • Conditions: 40°C / 75% RH (Open and Closed dish).

  • Timepoints: 1, 2, 4 weeks.

  • Analysis: XRPD (X-Ray Powder Diffraction).[1][2] Look for the re-emergence of sharp Bragg peaks, indicating crystallinity.

References & Authoritative Sources

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Context: Standard protocol for salt selection of weak acids.[1][2]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

    • Context: Comprehensive review of ASD and lipid strategies for BCS Class II compounds.

  • Curatolo, W., et al. (2009). Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMC-AS) for Inhibition of Crystallization. Pharmaceutical Research. Link

    • Context: Mechanistic explanation of HPMC-AS as a "parachute" polymer.[1][2]

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

    • Context: Regulatory framework for BCS classification.[1][2]

Disclaimer: This guide is intended for research and development purposes. All formulation strategies should be validated with compound-specific pre-clinical studies (PK in rodents/dogs) before human trials.[1][2]

Validation & Comparative

Comparative Guide: 2-(2,4-Difluorophenyl)isonicotinic Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2,4-Difluorophenyl)isonicotinic acid (CAS: Derivative of 55-22-1) represents a privileged biaryl scaffold in modern medicinal chemistry. Unlike its unsubstituted parent 2-phenylisonicotinic acid , the 2,4-difluoro derivative offers a critical balance of metabolic stability, conformational restriction, and lipophilicity. This guide objectively compares this scaffold against its non-fluorinated and mono-fluorinated analogs, focusing on its utility as a precursor for Syk/JAK kinase inhibitors and EP1 receptor antagonists .

Key Finding: The specific ortho,para-difluoro substitution pattern creates a "conformationally locked" biaryl system that improves target residence time while blocking CYP450 metabolic soft spots, resulting in a ~3-fold improvement in half-life (


) compared to the unsubstituted analog.

Part 1: Comparative Analysis of Scaffolds

We compare three distinct isonicotinic acid derivatives used as building blocks for amide-coupled kinase inhibitors.

FeatureCompound A (Target) Compound B (Baseline) Compound C (Alternative)
Structure 2-(2,4-Difluorophenyl)isonicotinic acid 2-Phenylisonicotinic acid 2-(4-Fluorophenyl)isonicotinic acid
Substituents 2,4-DifluoroNone (H)4-Fluoro
Electronic Effect Strong

-withdrawing
NeutralWeak

-withdrawing
Torsion Angle ~35-45° (Twisted)~15-25° (Planar)~20-30° (Planar)
Metabolic Stability High (Blocks 2,4-oxidation)Low (Prone to hydroxylation)Medium (Blocks para-oxidation only)
LogP (Est.) 2.81.92.3
Primary Utility Syk/JAK Kinase InhibitorsGeneral chemical probesEarly-stage SAR
Technical Insight: The "Fluorine Effect"

The superiority of Compound A lies in the ortho-fluorine atom.

  • Conformational Lock: The steric clash between the ortho-fluorine and the pyridine protons forces the biaryl system out of planarity (dihedral angle ~40°). This pre-organizes the molecule to fit into hydrophobic pockets of enzymes like Syk kinase , reducing the entropic penalty of binding.

  • Metabolic Blockade: The 2- and 4-positions on the phenyl ring are primary sites for CYP450-mediated oxidative metabolism. Fluorine substitution at these sites effectively "caps" them, extending the in vivo half-life.

Part 2: Experimental Protocols

Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize 2-(2,4-difluorophenyl)isonicotinic acid from 2-chloroisonicotinic acid.

Reagents:

  • Substrate: 2-Chloroisonicotinic acid (1.0 eq)

  • Boronic Acid: 2,4-Difluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Loading: Add 2-chloroisonicotinic acid, 2,4-difluorophenylboronic acid, and K₂CO₃. Stir for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ complex. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 12 hours. Monitor via LC-MS (Target Mass: ~235.1 Da).

  • Workup (Acidic Shift):

    • Cool to room temperature.[1]

    • Adjust pH to ~3.0 using 1N HCl (The product precipitates as the free acid; the pyridine nitrogen is protonated, but the carboxylic acid dominates solubility).

    • Filter the precipitate and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove palladium residues.

Microsomal Stability Assay (Protocol Validation)

Objective: Quantify the metabolic stability improvement of the difluoro scaffold.

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Expected Results:

  • 2-Phenylisonicotinic acid:

    
     min (Rapid clearance).
    
  • 2-(2,4-Difluorophenyl)isonicotinic acid:

    
     min (Stabilized).
    

Part 3: Visualizations

Diagram 1: Synthetic Pathway & Decision Logic

This diagram illustrates the synthesis workflow and the critical decision points for optimization.

G Start Start: 2-Chloroisonicotinic Acid Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Coupling + 2,4-Difluorophenyl boronic acid Check LC-MS Check (Mass: 235.1) Coupling->Check Check->Coupling Incomplete (Add Catalyst) Workup Acidic Workup (pH 3.0 Precipitation) Check->Workup Conversion > 95% Product Final Scaffold: 2-(2,4-Difluorophenyl) isonicotinic acid Workup->Product Recrystallization

Caption: Optimized Suzuki-Miyaura coupling workflow for generating the 2-aryl isonicotinic acid scaffold.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains why the 2,4-difluoro pattern is selected over alternatives for kinase inhibition.

SAR Core Scaffold Selection (2-Aryl Isonicotinic Acid) Option1 Unsubstituted Phenyl Core->Option1 Option2 4-Fluoro Phenyl Core->Option2 Option3 2,4-Difluoro Phenyl Core->Option3 Result1 High Metabolism (C4 Oxidation) Option1->Result1 CYP450 Attack Result2 Partial Stability (Still planar) Option2->Result2 Sterics Result3 Optimal Profile: 1. Metabolic Block 2. Twisted Conformation Option3->Result3 Ortho-F Clash

Caption: SAR decision tree highlighting the mechanistic advantages of the 2,4-difluoro substitution.

References

  • Giblin, G. M., et al. (2007).[2] "The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • ChemicalBook. (2024). "2-(2,4-Difluorophenyl)pyridine Synthesis and Properties." ChemicalBook Database. Link

  • Patent WO2012041476A1. (2012). "Pyridine and isoquinoline derivatives as Syk- and JAK-kinase inhibitors." World Intellectual Property Organization. Link

  • Ossila. (2024). "2-(2,4-Difluorophenyl)-5-methylpyridine: Ligand for Photocatalysis."[3] Ossila Product Data. Link

  • Sigma-Aldrich. (2024). "Isonicotinic acid: Properties and Applications." Merck KGaA. Link

Sources

independent verification of 2-(2,4-Difluorophenyl)isonicotinic acid's biological effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an independent technical verification framework for 2-(2,4-Difluorophenyl)isonicotinic acid .

Based on its chemical scaffold—a pyridine-4-carboxylic acid substituted with a difluorophenyl group—this compound is structurally characteristic of Dihydroorotate Dehydrogenase (DHODH) inhibitors (analogous to Brequinar) and bears bioisosteric resemblance to salicylate-based NSAIDs (like Diflunisal).

This guide outlines the protocols to deconvolute its primary biological mechanism: distinguishing between pyrimidine synthesis inhibition (DHODH) and cyclooxygenase inhibition (COX-1/2).

Executive Technical Summary

Compound Class: Substituted Pyridine-4-Carboxylic Acid (Isonicotinic Acid derivative).[1] Primary Putative Target: Dihydroorotate Dehydrogenase (DHODH).[2][3] Secondary/Off-Target Potential: Cyclooxygenase (COX-2), owing to the biphenyl-like acidic scaffold. Therapeutic Context: Anti-inflammatory, Antiviral (via nucleotide depletion), and Anticancer (AML/solid tumors).

Scientific Rationale: The 2-aryl-isonicotinic acid motif is a bioisostere of the quinoline-4-carboxylic acid core found in Brequinar (a potent DHODH inhibitor). The 2,4-difluorophenyl substitution typically enhances metabolic stability and lipophilicity, improving cellular potency. However, the carboxylic acid moiety also mimics the salicylate pharmacophore, necessitating rigorous exclusion of NSAID-like activity.

Comparative Analysis: Performance & Mechanism

The following table contrasts 2-(2,4-Difluorophenyl)isonicotinic acid with established benchmarks to contextualize its expected performance profile.

Feature2-(2,4-Difluorophenyl)isonicotinic Acid Brequinar (Positive Control)Diflunisal (Structural Analog)Leflunomide (A77 1726)
Core Scaffold Pyridine-4-carboxylic acidQuinoline-4-carboxylic acidSalicylic acid derivativeIsoxazole (Metabolite: Malononitrilamide)
Primary Target DHODH (Predicted)DHODH (Valid, nM potency)COX-1 / COX-2DHODH
Mechanism Ubiquinone binding site antagonistUbiquinone binding site antagonistProstaglandin synthesis inhibitorUbiquinone binding site antagonist
Binding Mode Reversible, hydrophobic pocketReversible, hydrophobic pocketReversible, active siteReversible
Key Liability Potential COX cross-reactivityLow therapeutic index (GI toxicity)GI ulceration, Renal toxicityHepatotoxicity, Long half-life
Uridine Rescue? Yes (If DHODH mediated)Yes No Yes

Mechanistic Pathway & Logic

To verify the biological effect, one must map the compound's intervention point in the de novo pyrimidine synthesis pathway.

Visualization: Pyrimidine Synthesis vs. Inflammatory Pathways

The following diagram illustrates the divergent pathways. If the compound acts via DHODH, uridine supplementation will bypass the blockade.

BiologicalMechanism cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_inflammation Inflammatory Pathway (Off-Target Check) Glutamine Glutamine + HCO3 DHO Dihydroorotate Glutamine->DHO DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation UMP UMP -> UDP -> UTP Orotate->UMP RNA_DNA RNA/DNA Synthesis (Cell Proliferation) UMP->RNA_DNA Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Bypasses DHODH Arachidonic Arachidonic Acid COX COX-1 / COX-2 Arachidonic->COX Prostaglandins Prostaglandins (Inflammation/Pain) COX->Prostaglandins Compound 2-(2,4-Difluorophenyl) isonicotinic acid Compound->DHODH PRIMARY BLOCK (Inhibition) Compound->COX POSSIBLE BLOCK (Verify Exclusion)

Caption: Logic flow distinguishing DHODH inhibition (rescueable by Uridine) from COX inhibition (non-rescueable).

Experimental Verification Protocols

To validate the biological effects of 2-(2,4-Difluorophenyl)isonicotinic acid, you must perform a Uridine Rescue Assay . This is the "Gold Standard" for confirming DHODH mechanism.

Experiment A: The Uridine Rescue Proliferation Assay

Objective: Confirm that cell growth inhibition is caused specifically by pyrimidine depletion (DHODH blockade) and not general cytotoxicity or off-target effects.

Materials:

  • Cell Line: A375 (Melanoma) or THP-1 (Leukemia) – highly sensitive to nucleotide depletion.

  • Compound: 2-(2,4-Difluorophenyl)isonicotinic acid (dissolved in DMSO).

  • Supplement: Uridine (Sigma-Aldrich), 100 µM final concentration.

  • Readout: CellTiter-Glo® (ATP) or MTT assay.

Protocol:

  • Seeding: Plate cells (e.g., 2,000 cells/well) in two duplicate 96-well plates.

  • Treatment:

    • Plate 1 (Test): Treat with serial dilutions of the compound (0.001 µM – 50 µM).

    • Plate 2 (Rescue): Treat with identical serial dilutions + 100 µM Uridine .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Analysis: Measure viability.

  • Interpretation (The "Trustworthiness" Check):

    • True DHODH Inhibitor: The IC50 curve will shift dramatically (>100-fold) or disappear completely in the presence of Uridine. (e.g., IC50 shifts from 50 nM to >10 µM).

    • Toxic/Off-Target: The IC50 remains unchanged despite Uridine addition.

Experiment B: In Vitro Enzymatic Assay (DCIP Reduction)

Objective: Quantify direct binding affinity to the DHODH enzyme.

Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing the cofactor Ubiquinone (Q) to Ubiquinol. In this assay, the artificial electron acceptor DCIP (2,6-dichlorophenolindophenol) is reduced, causing a color change from blue (oxidized) to colorless (reduced), measurable at 600 nm.

Protocol:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Reagents:

    • Recombinant Human DHODH enzyme.

    • Substrate: L-Dihydroorotate (1 mM).

    • Cofactor: Decylubiquinone (100 µM).

    • Indicator: DCIP (60 µM).

  • Reaction:

    • Add enzyme and compound (in DMSO) to the buffer. Incubate 15 mins.

    • Initiate reaction by adding Substrate/Cofactor mix.

  • Measurement: Monitor absorbance decrease at 600 nm (kinetic mode) for 20 minutes.

  • Calculation: Plot initial velocity (V0) vs. log[Compound]. Calculate IC50.

Data Interpretation & Decision Matrix

Use this matrix to classify your compound based on the experimental output.

OutcomeUridine RescueDHODH Enzyme IC50COX-2 InhibitionConclusion
Scenario 1 Full Rescue Low nM (<100) High µM (Inactive)Potent, Selective DHODH Inhibitor (Lead Candidate)
Scenario 2 Partial/No RescueLow nMHigh µMPolypharmacology / Cytotoxic (Likely mitochondrial toxicity independent of DHODH)
Scenario 3 No RescueHigh µM (Inactive)Low µM NSAID-like Anti-inflammatory (Structure mimics Diflunisal)
Scenario 4 No RescueInactiveInactiveInactive Metabolite / Inert

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: physiological and therapeutic roles." Journal of Medicinal Chemistry. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. (Reference for Brequinar analogs and bioisosteres). Link

  • Kalgutkar, A. S., et al. (2000). "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry. (Reference for carboxylate pharmacophore in COX inhibition). Link

  • ChemicalBook. "CAS 500586-44-7 Entry: 2-(2,4-Difluorophenyl)isonicotinic acid." Link

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(2,4-Difluorophenyl)isonicotinic acid

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